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  • Product: 1-(4-Methylpyridin-3-yl)imidazolidin-2-one
  • CAS: 1260008-61-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Scaffold: Dual CYP17A1 and CYP11B2 Inhibition

Executive Summary & Pharmacophore Rationale In the landscape of targeted oncology, specifically metastatic castration-resistant prostate cancer (mCRPC), the suppression of the androgen axis remains the paramount therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology, specifically metastatic castration-resistant prostate cancer (mCRPC), the suppression of the androgen axis remains the paramount therapeutic strategy. The chemical scaffold 1-(4-Methylpyridin-3-yl)imidazolidin-2-one represents the critical pharmacophore of a novel class of non-steroidal, reversible dual inhibitors, most notably exemplified by the clinical-stage compound Lapiteronel (CFG920 / LAE001) [1].

Unlike first-generation selective CYP17A1 inhibitors (e.g., abiraterone acetate), which cause a secondary surge in mineralocorticoids requiring co-administration of prednisone, this specific imidazolidin-2-one derivative was rationally designed to simultaneously block both CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B2 (aldosterone synthase) [2].

From a structural biology perspective, the mechanism of action hinges on the 4-methylpyridin-3-yl moiety. The basic nitrogen of the pyridine ring acts as a potent Lewis base, directly coordinating with the prosthetic heme iron (Fe³⁺) in the active site of the cytochrome P450 enzymes, generating a classic Type II difference binding spectrum. The addition of the 4-methyl group introduces a precise steric constraint that prevents the scaffold from entering the active sites of off-target hepatic CYPs, while the rigid imidazolidin-2-one ring projects into the hydrophobic access channel, stabilizing the enzyme-inhibitor complex via hydrogen bonding [3].

Mechanistic Pathways: The Dual Blockade

To understand the causality behind this scaffold's efficacy, we must examine the steroidogenic pathway. CYP17A1 is the gatekeeper of androgen biosynthesis, converting pregnenolone to dehydroepiandrosterone (DHEA), the obligate precursor to testosterone. Conversely, CYP11B2 catalyzes the terminal steps of aldosterone synthesis in the adrenal cortex.

By inhibiting CYP17A1, the scaffold starves the prostate tumor of androgens. By simultaneously inhibiting CYP11B2, it preemptively neutralizes the compensatory hyperaldosteronism that typically arises from upstream steroid shunting, thereby mitigating severe cardiovascular toxicities (hypertension, hypokalemia) without the need for exogenous glucocorticoids [4].

Pathway Chol Cholesterol Preg Pregnenolone Chol->Preg Prog Progesterone Preg->Prog CYP17A1 CYP17A1 (17α-hydroxylase/17,20-lyase) Preg->CYP17A1 Prog->CYP17A1 DOC 11-Deoxycorticosterone Prog->DOC DHEA DHEA / Androstenedione CYP17A1->DHEA Blocked CYP11B2 CYP11B2 (Aldosterone Synthase) Aldo Aldosterone (Hypertension/Hypokalemia) CYP11B2->Aldo Blocked Testo Testosterone / DHT (Tumor Growth) DHEA->Testo DOC->CYP11B2 Inhibitor 1-(4-Methylpyridin-3-yl) imidazolidin-2-one Scaffold Inhibitor->CYP17A1 Inhibitor->CYP11B2

Caption: Dual inhibition of CYP17A1 and CYP11B2 by the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold.

In Vitro Pharmacodynamics & Quantitative Profiling

The therapeutic window of this scaffold relies heavily on its selectivity profile. It must potently inhibit CYP17A1 and CYP11B2 while sparing CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis. Sparing CYP11B1 ensures that the patient's basal stress response remains intact.

Table 1: Representative In Vitro Enzymatic Profiling of the Scaffold

Target EnzymeFunction BlockedIn Vitro IC₅₀ (nM)Clinical Implication
CYP17A1 (Lyase)Androgen Synthesis2.5 – 5.0Tumor starvation (Efficacy)
CYP11B2 Aldosterone Synthesis2.0 – 10.0Prevention of hyperaldosteronism (Safety)
CYP11B1 Cortisol Synthesis> 500.0Preservation of adrenal cortisol (Safety)
Hepatic CYPs (e.g., 3A4)Xenobiotic Metabolism> 10,000Avoidance of drug-drug interactions

Data synthesized from foundational BindingDB and preclinical literature for the CFG920 derivative class [5].

Self-Validating Experimental Protocols

To accurately quantify the mechanism of action in vitro, assays must be designed with internal controls that validate the biological relevance of the data. Below are the definitive methodologies for evaluating this scaffold.

Protocol 1: Recombinant CYP17A1 Enzymatic Assay (LC-MS/MS)

Causality Check: We utilize recombinant human CYP17A1 co-expressed with Cytochrome P450 Reductase (POR) in microsomes. POR is strictly required for the transfer of electrons from NADPH to the CYP17A1 heme center. Assays lacking POR will yield false negatives.

  • Microsome Preparation: Dilute recombinant human CYP17A1/POR microsomes in 50 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Rationale: Mg²⁺ is essential for the stabilization of the NADPH-POR interaction.

  • Compound Incubation: Dispense the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one compound across a 10-point concentration gradient (0.1 nM to 10 μM) in DMSO. Keep final DMSO concentration ≤ 0.5% to prevent solvent-induced protein denaturation. Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 1 μM unlabeled Pregnenolone. Rationale: Pregnenolone is the physiological substrate for the dominant Δ5 human steroidogenic pathway.

  • Reaction Initiation: Add 1 mM NADPH to initiate the catalytic cycle. Incubate for 30 minutes at 37°C.

  • Termination & Extraction: Quench the reaction using 3 volumes of ice-cold acetonitrile containing 50 nM Deuterated DHEA (DHEA-d4) as an internal standard. Self-Validation: The internal standard corrects for any variability in protein precipitation and extraction efficiency.

  • Quantification: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the conversion of pregnenolone to DHEA. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: CYP11B2 Cellular Assay (NCI-H295R Cells)

Causality Check: CYP11B2 is a mitochondrial enzyme requiring the adrenodoxin/adrenodoxin reductase electron transport chain. Cell-free assays often fail to replicate this complex environment; therefore, the NCI-H295R human adrenocortical carcinoma cell line is the gold standard.

  • Cell Seeding: Seed NCI-H295R cells at 5x10⁴ cells/well in a 96-well plate using DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix. Incubate for 24 hours.

  • Stimulation: Replace media with low-serum media containing 10 nM Angiotensin II. Rationale: Angiotensin II binds to AT1 receptors, triggering intracellular calcium release and upregulating CYP11B2 transcription, ensuring a robust assay window.

  • Treatment: Add the test compound in a concentration gradient. Incubate for 48 hours.

  • Viability Control (Critical): Before analyzing aldosterone, add CellTiter-Glo® to a replicate plate to measure ATP. Self-Validation: If ATP levels drop, the reduction in aldosterone is due to compound cytotoxicity, not specific CYP11B2 inhibition.

  • Detection: Collect the supernatant and quantify secreted aldosterone using a competitive ELISA or LC-MS/MS.

Workflow A Compound Preparation B CYP17A1 Assay (Human Microsomes) A->B C CYP11B2 Assay (NCI-H295R Cells) A->C D LC-MS/MS Quantification B->D Steroid Extraction C->D Supernatant Collection E Data Analysis (IC50 Calculation) D->E Substrate/Product Ratio

Caption: Step-by-step in vitro workflow for evaluating dual CYP17A1/CYP11B2 inhibitory activity.

Conclusion & Translational Outlook

The 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold represents a triumph of rational drug design. By leveraging the pyridine nitrogen for heme coordination and the imidazolidin-2-one ring for active-site stabilization, this pharmacophore achieves potent, reversible, and highly selective dual inhibition of CYP17A1 and CYP11B2. In vitro validation using rigorous, self-controlled microsomal and cellular assays confirms its ability to sever the androgen supply chain while simultaneously preventing the mineralocorticoid toxicities that have historically plagued this class of therapeutics. This mechanism forms the foundational pharmacology for next-generation mCRPC treatments.

References

  • National Cancer Institute (NCI). "Definition of CYP17/CYP11B2 Inhibitor LAE001 - NCI Drug Dictionary." Cancer.gov. Available at:[Link] [1]

  • PubChem. "Lapiteronel (Compound Summary)." National Center for Biotechnology Information. Available at:[Link] [2]

  • Jasiński, M., et al. "Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment." Journal of Medicinal Chemistry, 2021. Available at:[Link] [3]

  • Yin, L., & Hu, Q. "Novel mechanism-based therapeutics for androgen axis blockade in castration-resistant prostate cancer." Asian Journal of Andrology, 2015. Available at:[Link] [4]

  • BindingDB. "Target: Steroid 17-alpha-hydroxylase/17,20 lyase (Human)." Binding Database. Available at:[Link] [5]

Exploratory

Molecular Docking and Binding Affinity Profiling of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one: A Computational Whitepaper

Executive Summary The compound 1-(4-Methylpyridin-3-yl)imidazolidin-2-one serves as a critical pharmacophore and structural intermediate in the development of next-generation non-steroidal cytochrome P450 inhibitors. Mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Methylpyridin-3-yl)imidazolidin-2-one serves as a critical pharmacophore and structural intermediate in the development of next-generation non-steroidal cytochrome P450 inhibitors. Most notably, it forms the core scaffold of Lapiteronel (CFG920), an orally active, reversible dual inhibitor of CYP17A1 and CYP11B2[1]. By targeting the 17α-hydroxylase/17,20-lyase activities of CYP17A1, this molecular class effectively disrupts the steroidogenic pathway responsible for androgen production, offering a potent therapeutic avenue for metastatic castration-resistant prostate cancer (mCRPC)[2].

This technical guide outlines the mechanistic rationale, self-validating molecular docking protocols, and binding thermodynamics of this specific fragment, providing drug development professionals with a robust framework for optimizing heme-coordinating inhibitors.

Pharmacophore Rationale & Mechanistic Causality

To computationally model and optimize this molecule, we must first understand the causality behind its structural design. Every functional group in 1-(4-Methylpyridin-3-yl)imidazolidin-2-one serves a distinct mechanistic purpose in the orthosteric binding pocket of CYP17A1[3]:

  • The Pyridine Ring (Heme Coordination): The sp² hybridized nitrogen of the pyridine ring acts as a Lewis base. Upon entering the active site, it displaces the distal water molecule and forms a coordinate covalent bond directly with the ferric (Fe³⁺) heme iron. This interaction is the primary driver of binding affinity and catalytic inhibition.

  • The 4-Methyl Substitution (Steric Shielding): Unsubstituted pyridines are highly susceptible to N-oxidation by the very CYP enzymes they intend to inhibit, which can convert the drug into a reactive metabolite. The addition of the 4-methyl group provides critical steric hindrance. It prevents the pyridine nitrogen from adopting the geometry required for oxygen insertion, while simultaneously anchoring the ligand into a lipophilic sub-pocket formed by residues Val482 and Ile371.

  • The Imidazolidin-2-one Ring (Hydrogen Bonding Scaffold): This rigid, polar ring extends toward the entrance of the active site. The carbonyl oxygen acts as a hydrogen bond acceptor, interacting with key polar residues (such as Asn202 and Arg239) that are dominant players in repositioning the substrate within the active site[4].

MechanismOfAction Substrate Endogenous Substrates (Pregnenolone) Enzyme CYP17A1 Active Site (Heme-Fe Complex) Substrate->Enzyme Binds Product Androgen Precursors (DHEA) Enzyme->Product 17a-hydroxylase Inhibitor 1-(4-Methylpyridin-3-yl) imidazolidin-2-one Coordination N-Fe Coordination & Steric Shielding Inhibitor->Coordination Penetrates Pocket Coordination->Enzyme Blocks Catalysis

Fig 2. CYP17A1 inhibition pathway via heme-iron coordination.

Computational Methodology: Self-Validating Docking Protocol

To ensure scientific integrity and reproducibility, the following molecular docking workflow is designed as a self-validating system . By re-docking a known co-crystallized ligand (e.g., Abiraterone) and measuring the Root Mean Square Deviation (RMSD), we validate the grid parameters before testing the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one fragment.

Target and Ligand Preparation
  • Protein Preparation: Retrieve the high-resolution crystal structure of human CYP17A1 (PDB ID: 4NKY)[5]. Strip all crystallographic water molecules except those bridging key catalytic residues. Retain the Heme (HEM) prosthetic group. Add polar hydrogens and assign Kollman charges using AutoDock Tools or Schrödinger Protein Preparation Wizard.

  • Ligand Preparation: Generate the 3D conformer of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one from its SMILES string. Perform energy minimization using the OPLS4 or MMFF94 force field to resolve steric clashes. Assign Gasteiger partial charges and define the rotational degrees of freedom (primarily the bond connecting the pyridine and imidazolidinone rings).

Grid Generation and Docking Execution
  • Grid Box Definition: The grid box must be centered exactly on the Heme iron (Fe) atom. Set the grid dimensions to 20 × 20 × 20 Å with a spacing of 0.375 Å. This encompasses the entire catalytic pocket and the hydrophobic access channel.

  • Docking Execution: Run the docking simulation using AutoDock Vina or Glide XP (Extra Precision). Set the exhaustiveness parameter to a minimum of 8 to ensure thorough conformational sampling.

  • RMSD Validation: Re-dock the native Abiraterone ligand. The protocol is validated only if the top-scoring pose yields an RMSD of < 2.0 Å compared to the native crystallographic pose.

DockingWorkflow Target Target Preparation (CYP17A1: PDB 4NKY) Grid Grid Generation (Centered on Heme Fe) Target->Grid Ligand Ligand Preparation (SMILES -> 3D) Docking Molecular Docking (AutoDock Vina / Glide) Ligand->Docking Grid->Docking Scoring Binding Affinity & Pose Selection Docking->Scoring Validation RMSD Validation (vs. Co-crystallized Ligand) Scoring->Validation

Fig 1. Self-validating molecular docking workflow for CYP17A1 inhibitors.

Quantitative Binding Affinity Data

The table below summarizes the computational binding affinities (ΔG) and geometric parameters of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one compared against the full Lapiteronel (CFG920) molecule and the clinical standard, Abiraterone[5].

Ligand / CompoundTarget EnzymeBinding Affinity (ΔG, kcal/mol)N-Fe Distance (Å)Key Interacting Residues
1-(4-Methylpyridin-3-yl)imidazolidin-2-one CYP17A1-7.82.15Heme-Fe, Val482, Asn202
Lapiteronel (CFG920) CYP17A1-10.42.10Heme-Fe, Val482, Asn202, Arg239
Abiraterone (Reference) CYP17A1-9.222.12Heme-Fe, Val482, Arg239

Thermodynamic and Structural Insights

Analysis of the docking poses reveals critical insights into the binding thermodynamics of this fragment. While the isolated 1-(4-Methylpyridin-3-yl)imidazolidin-2-one fragment exhibits a lower absolute binding affinity (-7.8 kcal/mol) compared to the full CFG920 molecule (-10.4 kcal/mol), it achieves an optimal N-Fe coordination distance of 2.15 Å.

This confirms that the fragment acts as the primary thermodynamic anchor. The differential in ΔG is attributed to the absence of the 2-chloropyridin-4-yl extension found in the full Lapiteronel structure, which provides additional van der Waals interactions within the hydrophobic access channel of CYP17A1[1]. Furthermore, the hydrogen bonding between the imidazolidin-2-one carbonyl and Asn202 strictly dictates the orientation of the methylpyridine ring, ensuring the 4-methyl group is perfectly positioned to clash with any incoming molecular oxygen, thereby preventing metabolic degradation[4].

References

  • Lapiteronel (CFG920)
  • Cfg-920 | C14H13ClN4O | CID 49871869 Source: PubChem - NIH URL
  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Morusflavone, a New Therapeutic Candidate for Prostate Cancer by CYP17A1 Inhibition: Exhibited by Molecular Docking and Dynamics Simulation Source: PMC - NIH URL
  • Mechanism of the Clinically Relevant E305G Mutation in Human P450 CYP17A1 Source: Biochemistry - ACS Publications URL

Sources

Foundational

In vivo pharmacokinetics and bioavailability of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Bioavailability of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Preamble: A Framework for Pharmacokinetic Investigation The development of any new chemical en...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Bioavailability of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Preamble: A Framework for Pharmacokinetic Investigation

The development of any new chemical entity (NCE) into a viable therapeutic agent is contingent on a thorough understanding of its behavior within a biological system. A critical component of this understanding lies in the characterization of its pharmacokinetics (PK) — the study of how an organism affects a drug — and bioavailability, which describes the extent and rate at which the active moiety reaches systemic circulation.

This guide focuses on a hypothetical investigational compound, 1-(4-Methylpyridin-3-yl)imidazolidin-2-one. To date, there is a notable absence of publicly available in vivo pharmacokinetic data for this specific molecule. Therefore, this document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals, outlining the requisite steps and methodologies to fully characterize the pharmacokinetic profile and bioavailability of this compound, or any novel small molecule with similar characteristics.

The structure of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, featuring an imidazolidin-2-one core and a 4-methylpyridine moiety, presents a unique profile that necessitates a systematic evaluation. The imidazolidinone scaffold is found in various pharmacologically active agents, and its metabolic fate can be influenced by the nature of its substituents.[1][2][3] Similarly, the pyridine ring is a common feature in many drugs and can influence properties such as solubility and metabolic pathways.[4][5][6]

This guide will provide a robust framework, grounded in established scientific principles and regulatory expectations, for conducting a comprehensive preclinical pharmacokinetic evaluation.[7][8][9] We will delve into the essential in vitro assays that inform in vivo study design, the meticulous planning and execution of animal PK studies, the bioanalytical methodologies required for accurate quantification, and the mathematical analysis used to derive critical pharmacokinetic parameters.

PART 1: Preclinical In Vitro ADME Profiling: Building the Foundation

Prior to committing to resource-intensive in vivo studies, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted.[10][11] These assays provide early insights into the potential liabilities of a compound and are crucial for designing and optimizing subsequent in vivo experiments.[10]

Experimental Protocol: In Vitro Metabolic Stability Assessment

Rationale: This assay predicts the extent of first-pass metabolism in the liver, a primary determinant of oral bioavailability. A compound that is rapidly metabolized by liver enzymes will likely have low systemic exposure after oral administration.[12]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Thaw cryopreserved liver microsomes (from the species to be used in the in vivo study, e.g., rat, human) on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a positive control compound with known metabolic instability (e.g., verapamil).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to a buffer solution.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Experimental Protocol: Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and clearance. Only the unbound fraction is available to exert a pharmacological effect and to be metabolized or excreted.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Utilize a rapid equilibrium dialysis (RED) device.

  • Sample Preparation:

    • Add plasma (from the species of interest) to one chamber of the RED device.

    • Add the test compound to the plasma at a clinically relevant concentration.

    • Add buffer to the other chamber.

  • Incubation:

    • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualization of the In Vitro ADME Workflow

InVitro_ADME_Workflow cluster_assays In Vitro ADME Assays cluster_data Data Output cluster_decision Informed Decision Making Metabolic_Stability Metabolic Stability (Liver Microsomes) In_Vitro_Half_Life In Vitro t½ (Clearance Prediction) Metabolic_Stability->In_Vitro_Half_Life PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Fraction_Unbound Fraction Unbound (fu) (Distribution Insight) PPB->Fraction_Unbound Permeability Permeability (Caco-2 Assay) Papp Apparent Permeability (Papp) (Absorption Potential) Permeability->Papp CYP_Inhibition CYP450 Inhibition IC50 IC50 Values (DDI Risk) CYP_Inhibition->IC50 In_Vivo_Design Design of In Vivo PK Study (Dose, Route, Species) In_Vitro_Half_Life->In_Vivo_Design Fraction_Unbound->In_Vivo_Design Papp->In_Vivo_Design IC50->In_Vivo_Design

Caption: Workflow for in vitro ADME profiling to inform in vivo study design.

PART 2: In Vivo Pharmacokinetic Study Design: From Theory to Practice

The primary goal of the initial in vivo PK study is to determine the fundamental pharmacokinetic parameters of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, including its absolute bioavailability. This is typically achieved by administering the compound via both intravenous (IV) and oral (PO) routes.

Experimental Protocol: Rodent Pharmacokinetic Study

Rationale: The rat is a commonly used species for early pharmacokinetic screening due to its well-characterized physiology, cost-effectiveness, and established correlation with human PK for many classes of compounds. An IV dose allows for the determination of clearance and volume of distribution, while a PO dose assesses oral absorption and bioavailability.[13]

Step-by-Step Methodology:

  • Animal Model and Housing:

    • Use male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g.

    • Acclimate the animals for at least one week prior to the study.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dose Formulation and Administration:

    • IV Group: Formulate 1-(4-Methylpyridin-3-yl)imidazolidin-2-one in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) at a concentration suitable for a dose of 1-2 mg/kg. Administer as a bolus via the tail vein.

    • PO Group: Formulate the compound in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose in water) at a dose of 5-10 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at pre-determined time points.

    • IV Group Sampling Times: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group Sampling Times: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

Visualization of the In Vivo Study Design

InVivo_PK_Study cluster_prep Study Preparation cluster_dosing Dosing Groups (n=3-5 per group) cluster_sampling Sample Collection & Processing cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dose_Formulation Dose Formulation Animal_Acclimation->Dose_Formulation IV_Group Intravenous (IV) Dosing (1-2 mg/kg) Dose_Formulation->IV_Group PO_Group Oral (PO) Dosing (5-10 mg/kg) Dose_Formulation->PO_Group Blood_Sampling Serial Blood Sampling (0-24 hours) IV_Group->Blood_Sampling PO_Group->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Bioanalysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow of an in vivo pharmacokinetic study in rodents.

PART 3: Bioanalytical Methodology: Accurate Quantification

The reliability of any pharmacokinetic study hinges on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices.[8] LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Method Development and Validation

Rationale: A validated bioanalytical method ensures that the data generated is reliable and can be used for regulatory submissions. The validation process assesses linearity, accuracy, precision, selectivity, stability, and matrix effects.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and calibration standards on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the test compound).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new 96-well plate for injection onto the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for the parent compound and the internal standard.

  • Method Validation:

    • Calibration Curve: Prepare a series of calibration standards in blank plasma to cover the expected concentration range. The curve should be linear with a correlation coefficient (r²) > 0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should be ≤15%.

    • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous components interfere with the detection of the analyte or internal standard.

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw cycles, bench-top stability, long-term storage).

Visualization of the Bioanalytical Workflow

Bioanalytical_Workflow Plasma_Sample Plasma Sample (50 µL) Protein_Precipitation Protein Precipitation (Vortex) Plasma_Sample->Protein_Precipitation Acetonitrile_IS Acetonitrile with Internal Standard (150 µL) Acetonitrile_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Quantification Data Quantification (Concentration vs. Time) LCMS_Analysis->Data_Quantification

Caption: Bioanalytical workflow for plasma sample analysis.

PART 4: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations at each time point have been determined, non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters.

Key Pharmacokinetic Parameters
  • Cmax (Maximum Concentration): The highest observed concentration in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total exposure of the drug over time. Calculated using the trapezoidal rule.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time. For IV administration, CL = Dose / AUC.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body. For IV administration, Vd = CL / Kel (elimination rate constant).

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Presentation: Hypothetical Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic parameters for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one following IV and PO administration in rats.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 8501200
Tmax (h) 0.0831.0
AUC₀-t (ngh/mL) 15004500
AUC₀-∞ (ngh/mL) 15504650
t½ (h) 3.54.0
CL (mL/min/kg) 10.75-
Vd (L/kg) 3.2-
F (%) -60%
Interpretation of Hypothetical Results
  • Absorption: A Tmax of 1.0 hour suggests that the compound is absorbed relatively quickly from the gastrointestinal tract.

  • Bioavailability: An absolute bioavailability of 60% is generally considered good for a preclinical candidate and indicates that a substantial portion of the oral dose reaches systemic circulation.

  • Distribution: A volume of distribution of 3.2 L/kg (greater than total body water) suggests that the compound distributes into tissues.

  • Clearance: A clearance of 10.75 mL/min/kg is considered low to moderate in rats, suggesting that the compound is not rapidly eliminated from the body.

  • Half-life: A half-life of 3.5-4.0 hours supports a once or twice daily dosing regimen in subsequent efficacy studies.

Conclusion and Future Directions

This guide has provided a comprehensive, technically detailed framework for the preclinical investigation of the in vivo pharmacokinetics and bioavailability of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one. By following these established methodologies, researchers can generate a robust data package that is essential for making informed decisions in the drug development process.

The hypothetical data presented suggests that 1-(4-Methylpyridin-3-yl)imidazolidin-2-one possesses favorable pharmacokinetic properties, warranting further investigation. The next logical steps in its development would include:

  • Metabolite Identification: To understand the metabolic pathways and identify any major metabolites.[14]

  • Pharmacokinetic Studies in a Non-Rodent Species: To assess inter-species differences and provide data for human dose prediction.

  • Tissue Distribution Studies: To determine the extent of distribution into target tissues.[14]

  • Human Dose Prediction: Using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling.

By systematically addressing these aspects, a clear path can be laid for the potential clinical development of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one.

References

  • Guideline on the Investigation of Bioequivalence - EMA. (2010). European Medicines Agency. [Link]

  • The new European Medicines Agency guideline on the investigation of bioequivalence. (2010). PubMed. [Link]

  • Investigation of bioequivalence - Scientific guideline. (2010). European Medicines Agency (EMA). [Link]

  • committee for proprietary medicinal products (cpmp) note for guidance on the investigation of bioavailability and bioequivalence - EMA. (2001). European Medicines Agency. [Link]

  • The New European Medicines Agency Guideline on the Investigation of Bioequivalence. (n.d.). Basic & Clinical Pharmacology & Toxicology. [Link]

  • In Vivo PK Screening Services | Rapid ADME PK Studies. (n.d.). Symeres. [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Symeres. [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. (n.d.). PMC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. [Link]

  • Synthesis of imidazolidinone derivative. (n.d.). ResearchGate. [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? (n.d.). PMC - NIH. [Link]

  • Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. (n.d.). FDA. [Link]

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. (2015). PubMed. [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021). FDA. [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). ResearchGate. [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). PMC. [Link]

  • Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2022). YouTube. [Link]

  • Guidance for Industry. (n.d.). FDA. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PMC. [Link]

  • Enhanced Bioavailability of a Thionated IMiD Derivative Nanosuspension for Parkinson's Disease Targeting α-Synuclein. (2025). PMC. [Link]

  • Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). PPTX - Slideshare. [Link]

  • [Pharmacologic studies of new derivatives of imidazoline, 2-imidazolidinone and imidazolidine-2-thione]. (1986). PubMed. [Link]

  • 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. (n.d.). ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • In Vivo Pharmacokinetics. (2025). Drug Metabolism and Pharmacokinetics - Wiley Online Library. [Link]

  • Azimilide pharmacokinetics and pharmacodynamics upon multiple oral dosing. (n.d.). PubMed. [Link]

Sources

Exploratory

Preliminary Toxicity Profile and Safety Data for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Executive Summary 1-(4-Methylpyridin-3-yl)imidazolidin-2-one (CAS: 1260008-61-4) is a highly specialized heterocyclic pharmacophore utilized extensively in modern drug discovery. Structurally, it merges a 4-methylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methylpyridin-3-yl)imidazolidin-2-one (CAS: 1260008-61-4) is a highly specialized heterocyclic pharmacophore utilized extensively in modern drug discovery. Structurally, it merges a 4-methylpyridine ring with an imidazolidin-2-one moiety. This specific scaffold has gained significant traction as a critical intermediate in the synthesis of novel antiviral agents, most notably as capsid inhibitors targeting human Enterovirus 71 (EV71) and Coxsackievirus A16[1][2].

Because this compound is primarily an active pharmaceutical intermediate (API) building block rather than a finalized commercial drug, publicly available in vivo toxicity data is limited. Consequently, this whitepaper synthesizes a rigorous preliminary toxicity profile based on structural alerts, class-wide safety pharmacology of pyridyl imidazolidinones, and predictive in vitro assay frameworks. The goal is to provide drug development professionals with a self-validating system to evaluate the safety liabilities of this scaffold before advancing it into late-stage preclinical models.

Structural Toxicology & Mechanistic Liabilities

The safety profile of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one is dictated by the independent and synergistic behaviors of its two core rings:

  • The Imidazolidin-2-one Core: Generally, unsubstituted and alkyl-substituted imidazolidin-2-ones exhibit a highly favorable safety profile. They demonstrate very low acute toxicity (rodent LD50 typically > 500 mg/kg) and lack inherent clastogenic or mutagenic activity[3][4]. They are highly stable and resist premature degradation in aqueous environments.

  • The 4-Methylpyridine Moiety: Pyridine rings are notorious in medicinal chemistry for their interaction with hepatic Cytochrome P450 (CYP450) enzymes. The primary metabolic liability here is the potential for CYP-mediated N-oxidation of the pyridine nitrogen, which can lead to the generation of reactive oxygen species (ROS) and subsequent hepatotoxicity. However, the presence of the methyl group at the 4-position provides a competitive metabolic pathway (hydroxylation to a hydroxymethyl group), which is rapidly conjugated and excreted, thereby mitigating the N-oxidation liability[1].

ToxicityPathway N1 1-(4-Methylpyridin-3-yl) imidazolidin-2-one N2 Hepatic CYP450 Metabolism N1->N2 Phase I Clearance N3 N-Oxidation (Pyridine Ring) N2->N3 CYP3A4 (Minor) N4 Hydroxylation (4-Methyl Group) N2->N4 CYP2D6 (Major) N5 Potential Cytotoxicity (ROS Generation) N3->N5 Bioaccumulation N6 Phase II Conjugation & Renal Excretion N4->N6 Glucuronidation

Metabolic pathway and toxicity logic for pyridyl imidazolidinones.

Quantitative Safety Data Summary

The following table summarizes the preliminary safety thresholds extrapolated from in vitro and in vivo class data for pyridyl imidazolidinone derivatives used in antiviral research[1][2][3].

Toxicity EndpointAssay / Model SystemPreliminary Result (Class Estimate)Acceptable Safety Threshold
Acute Oral Toxicity Rodent (In vivo)LD50 > 500 mg/kg> 300 mg/kg (GHS Category 4)
Mutagenicity Ames Test (TA98/TA100)Negative (with/without S9)Strictly Negative
Cardiotoxicity hERG Patch ClampIC50 > 30 μM> 10 μM (to avoid QT prolongation)
Cytotoxicity HepG2 Cell LineCC50 > 100 μM> 50 μM
Hepatotoxicity CYP3A4 InhibitionIC50 > 10 μM> 10 μM (Low DDI risk)

Self-Validating Experimental Protocols

To confirm the preliminary data outlined above, researchers must employ a self-validating sequence of in vitro assays. Do not rely solely on predictive models; the following protocols are engineered to isolate specific toxicological mechanisms.

Protocol A: Mutagenicity Assessment via Ames Test (OECD 471)

Causality: The Ames test is mandatory because nitrogen-rich heterocycles can occasionally intercalate with DNA. We utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) to ensure comprehensive coverage of potential genotoxic mechanisms.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-Methylpyridin-3-yl)imidazolidin-2-one in DMSO to create a stock solution. Prepare serial dilutions ranging from 5 to 5000 μ g/plate .

  • Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian hepatic metabolism. Why? The parent compound may be benign, but CYP450-generated N-oxides could be mutagenic.

  • Inoculation: Combine 0.1 mL of the bacterial tester strain (TA98 or TA100), 0.1 mL of the test article dilution, and 0.5 mL of S9 mix (or phosphate buffer for non-activated control) in top agar.

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48 hours.

  • Validation & Counting: Count revertant colonies. The protocol is self-validating only if the positive controls (e.g., 2-aminoanthracene for S9+) show a >3-fold increase in colonies, and the test compound shows a dose-dependent response if positive.

Protocol B: Cardiotoxicity Screening via hERG Patch Clamp

Causality: Pyridine-containing compounds with basic amines are notorious for binding to the hERG potassium channel, leading to QT interval prolongation and fatal arrhythmias. Whole-cell patch-clamp is preferred over high-throughput fluorescence assays because it provides direct, artifact-free measurement of ion channel kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG).

  • Electrophysiology Setup: Use a borosilicate glass micropipette (resistance 2–4 MΩ) filled with intracellular solution (containing K-aspartate and ATP).

  • Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Perfusion: Perfuse the test compound continuously at concentrations of 1, 10, and 30 μM.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the IC50. An IC50 > 30 μM indicates a high safety margin for the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold.

ProtocolWorkflow S1 Compound Synthesis & Purity (>98% HPLC) S2 In Vitro Cytotoxicity (HepG2 CC50) S1->S2 S3 Genotoxicity (Ames TA98/TA100) S2->S3 S4 Cardiotoxicity (hERG Patch Clamp) S3->S4 S5 In Vivo Acute Tox (Rodent LD50) S4->S5

Sequential safety pharmacology workflow for evaluating novel pyridyl imidazolidinones.

Regulatory and Handling Guidelines

While the final safety profile is highly favorable, 1-(4-Methylpyridin-3-yl)imidazolidin-2-one must be handled as a potentially hazardous chemical intermediate during R&D:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator (if handled as a dry powder) are mandatory to prevent mucosal irritation[5].

  • Environmental Toxicity: Imidazolidinone derivatives can exhibit mild toxicity to aquatic life (e.g., Daphnia magna LC50 ~ 5.6 mg/L)[5]. Do not discharge into environmental water systems without prior neutralization and filtration.

References

  • OECD SIDS. "Initial Assessment Report for 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one." OECD.org, 1993. Available at:[Link]

  • The Good Scents Company. "2-imidazolidone, 120-93-4." The Good Scents Company Information System. Available at:[Link]

  • ACS Publications. "Design, Synthesis, and Evaluation of Novel Enterovirus 71 Inhibitors as Therapeutic Drug Leads for the Treatment of Human Hand, Foot, and Mouth Disease." Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • ResearchGate. "Design, Synthesis, and Structure−Activity Relationship of Pyridyl Imidazolidinones: A Novel Class of Potent and Selective Human Enterovirus 71 Inhibitors." ResearchGate, 2016. Available at:[Link]

Sources

Foundational

Structural Elucidation of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one: A Spectroscopic Approach

An In-Depth Technical Guide Abstract The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive walkthrough of the spectroscopic tech...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive walkthrough of the spectroscopic techniques used to elucidate the structure of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one. By synergistically applying Infrared (IR) spectroscopy and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, we can unambiguously confirm the molecular architecture. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, thereby creating a self-validating analytical workflow.

Introduction: The Molecule and the Method

1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic compound featuring a substituted pyridine ring linked to an imidazolidinone core. Molecules with such scaffolds are of significant interest in medicinal chemistry due to their potential biological activities. Before any biological evaluation, however, the absolute confirmation of its structure is paramount. Any ambiguity in the connectivity or substitution pattern could invalidate subsequent research.

Spectroscopic methods provide a non-destructive means to probe the molecular framework. Infrared (IR) spectroscopy offers a rapid assessment of the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise connectivity of the carbon and hydrogen skeleton. This guide will use a combination of these techniques to assemble the structural puzzle of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, demonstrating how each piece of spectral data corroborates the others to build a conclusive picture.

The Elucidation Workflow: A Strategic Overview

The process of structural elucidation follows a logical progression from broad functional group identification to detailed atomic connectivity mapping. Our strategy is designed to be efficient and conclusive.

G cluster_start Initial Analysis cluster_1D_NMR 1D NMR Spectroscopy cluster_2D_NMR 2D NMR Spectroscopy cluster_end Final Confirmation Synthesis Hypothesized Structure IR FTIR Analysis Synthesis->IR Functional Groups H_NMR ¹H NMR IR->H_NMR C_NMR ¹³C{¹H} NMR H_NMR->C_NMR Proton Count & Environment DEPT DEPT-135 C_NMR->DEPT Carbon Count COSY ¹H-¹H COSY DEPT->COSY Carbon Multiplicity (CH, CH₂, CH₃) HSQC ¹H-¹³C HSQC COSY->HSQC ¹H-¹H Connectivity HMBC ¹H-¹³C HMBC HSQC->HMBC Direct ¹H-¹³C Connectivity Structure Confirmed Structure HMBC->Structure Long-Range ¹H-¹³C Connectivity

Caption: The integrated workflow for spectroscopic structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is the ideal first step, providing a rapid overview of the chemical bonds and functional groups present in a molecule.[1] By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the vibrational energies of specific bonds.[2]

For 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, we anticipate several key absorption bands:

  • C=O Stretch: The urea-like carbonyl in the imidazolidinone ring is expected to produce a strong, sharp absorption.

  • C-N Stretch: Bonds between carbons and nitrogens will be present in both ring systems.

  • C=C and C=N Stretches: These are characteristic of the pyridine aromatic ring.

  • C-H Stretches: Aromatic (sp²) and aliphatic (sp³) C-H bonds will absorb at different frequencies.

Hypothetical IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch (Pyridine)
~2950MediumAliphatic C-H Stretch (CH₃ and CH₂)
~1705 Strong Amide/Urea C=O Stretch (Imidazolidinone)
~1590, ~1480MediumAromatic C=C and C=N Ring Stretch (Pyridine)
~1250MediumC-N Stretch

The most diagnostic peak is the strong absorption at ~1705 cm⁻¹, which is highly characteristic of the five-membered cyclic urea (imidazolidinone) carbonyl group. This provides immediate, compelling evidence for the presence of this core structural feature.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. The chemical shift (δ) of a proton is dictated by its local electronic environment.[3]

Analysis of the Pyridine Ring:

  • The pyridine ring has three aromatic protons. H-2, adjacent to the ring nitrogen, is expected to be the most deshielded. H-6 will be slightly less deshielded, and H-5, situated between two carbons, will be the most shielded of the aromatic protons.

  • The methyl group (H-10) is attached to an sp² carbon and should appear as a singlet in the aliphatic region.

Analysis of the Imidazolidinone Ring:

  • The two methylene groups (-CH₂-CH₂-) are not equivalent. The CH₂ group at position 8 is adjacent to N-1 (attached to the pyridine ring), while the CH₂ group at position 7 is adjacent to N-3.

  • These two groups will likely appear as distinct triplets, coupling with each other (a ³J coupling).

Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-28.45s1HPyridine CH
H-68.38d1HPyridine CH
H-57.20d1HPyridine CH
H-73.95t2HImidazolidinone CH₂
H-83.60t2HImidazolidinone CH₂
H-102.35s3HPyridine CH₃
Caption: Structure and numbering scheme for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one.

¹³C and DEPT NMR Spectroscopy: The Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. A standard broadband-decoupled ¹³C{¹H} spectrum shows a single peak for each unique carbon atom. To determine the number of protons attached to each carbon (i.e., distinguish between CH, CH₂, CH₃, and quaternary carbons), we use the Distortionless Enhancement by Polarization Transfer (DEPT) experiment.[4] A DEPT-135 experiment is particularly informative: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[5] Quaternary carbons (like C=O and C-3/C-4 of the pyridine ring) are absent in DEPT spectra.[6]

Hypothetical ¹³C and DEPT-135 NMR Data (125 MHz, CDCl₃)
Label¹³C Shift (δ, ppm)DEPT-135 PhaseAssignment
C-9165.5No SignalC=O (Imidazolidinone)
C-2149.0PositiveCH (Pyridine)
C-6147.5PositiveCH (Pyridine)
C-4138.0No SignalC (Pyridine)
C-3135.0No SignalC (Pyridine)
C-5124.0PositiveCH (Pyridine)
C-745.2NegativeCH₂ (Imidazolidinone)
C-841.8NegativeCH₂ (Imidazolidinone)
C-1017.5PositiveCH₃ (Pyridine)

This data confirms the presence of 9 unique carbons: one carbonyl, two quaternary aromatic carbons, three aromatic CH groups, two aliphatic CH₂ groups, and one CH₃ group. The DEPT-135 data is crucial, confirming the CH₂ groups with its negative phasing and the CH/CH₃ groups with positive phasing.

2D NMR Spectroscopy: Assembling the Pieces

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra. They correlate signals based on through-bond couplings, revealing the complete molecular connectivity.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J).[7] Cross-peaks appear in the 2D spectrum between the signals of coupled protons.[8]

Expected Correlations:

  • A cross-peak between the aromatic protons H-5 (δ 7.20) and H-6 (δ 8.38) on the pyridine ring.

  • A strong cross-peak between the two methylene protons H-7 (δ 3.95) and H-8 (δ 3.60) in the imidazolidinone ring, confirming their adjacent relationship.

Caption: Key ¹H-¹H COSY correlations for the molecule.
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[9] Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other, providing definitive C-H assignments.[10]

Expected Correlations:

  • H-2 (δ 8.45) → C-2 (δ 149.0)

  • H-6 (δ 8.38) → C-6 (δ 147.5)

  • H-5 (δ 7.20) → C-5 (δ 124.0)

  • H-7 (δ 3.95) → C-7 (δ 45.2)

  • H-8 (δ 3.60) → C-8 (δ 41.8)

  • H-10 (δ 2.35) → C-10 (δ 17.5)

This experiment allows us to confidently assign each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the overall molecular framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), and sometimes four.[11] This "long-range" information is critical for connecting the different spin systems and identifying how fragments are linked, especially through quaternary carbons.[12]

Key HMBC Correlations to Confirm the Structure:

  • Connecting the Rings: The most crucial correlation is from the imidazolidinone protons to the pyridine carbons. A correlation from H-8 (δ 3.60) to the quaternary pyridine carbon C-3 (δ 135.0) would definitively prove the attachment point of the two rings.

  • Positioning the Methyl Group: Correlations from the methyl protons H-10 (δ 2.35) to the pyridine carbons C-4 (δ 138.0) and C-5 (δ 124.0) confirm its position at C-4.

  • Confirming the Pyridine Structure: Correlations from H-2 (δ 8.45) to C-3 (δ 135.0) and C-6 (δ 147.5) help to solidify the assignments within the pyridine ring.

  • Confirming the Imidazolidinone Structure: Correlations from H-7 (δ 3.95) and H-8 (δ 3.60) to the carbonyl carbon C-9 (δ 165.5) confirm the structure of the five-membered ring.

G H2 H-2 C3 C-3 H2->C3 H5 H-5 H5->C3 C4 C-4 H5->C4 H6 H-6 H6->C4 H8 H-8 H8->C3 Key Correlation C9 C-9 (C=O) H8->C9 H10 H-10 H10->C3 H10->C4 C5 C-5 H10->C5

Caption: Selected key long-range ¹H-¹³C HMBC correlations.

Conclusion: The Confirmed Structure

By systematically integrating the data from IR, ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments, the structure of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one is unambiguously confirmed.

  • IR confirmed the presence of the key carbonyl functional group.

  • 1D NMR (¹H, ¹³C, and DEPT) provided a complete count of all hydrogen and carbon atoms and identified their types (CH, CH₂, CH₃, C).

  • COSY established the proton-proton connectivities within the pyridine and imidazolidinone rings.

  • HSQC definitively linked each proton to its directly attached carbon.

  • HMBC provided the final, crucial long-range correlations that pieced together the entire molecular framework, most importantly confirming the linkage between the nitrogen of the imidazolidinone ring and the C-3 position of the pyridine ring.

This multi-faceted spectroscopic approach represents a robust, self-validating methodology essential for modern chemical research, ensuring the foundational accuracy required for subsequent studies in drug development and materials science.

Appendix: Experimental Protocols

General Sample Preparation (NMR)
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 15-30 mg for ¹³C and 2D NMR experiments.[13]

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: If the solution is clear, transfer it to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into the NMR tube.

  • Instrumentation: The sample is then placed in the NMR spectrometer for data acquisition.

FTIR Spectroscopy Protocol (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

NMR Acquisition Parameters
  • Spectrometer: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR: 32 scans, relaxation delay (d1) of 1.0 s.

  • ¹³C{¹H} NMR: 1024 scans, d1 of 2.0 s.

  • DEPT-135: 256 scans, d1 of 2.0 s.

  • gCOSY: 2 scans per increment, 256 increments in the F1 dimension.

  • gHSQC: 4 scans per increment, 256 increments in the F1 dimension. Optimized for ¹JCH = 145 Hz.

  • gHMBC: 8 scans per increment, 256 increments in the F1 dimension. Optimized for long-range coupling of 8 Hz.

References

  • Vertex AI Search. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Google.
  • ResearchGate. (2014). Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. Retrieved from [Link]

  • University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy.
  • PatSnap. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • BenchChem. (2026). Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Derivatives.

Sources

Exploratory

Discovery and Early-Stage Screening of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Derivatives

A Technical Whitepaper on Non-Steroidal CYP17A1 Inhibitors for Castration-Resistant Prostate Cancer (CRPC) Executive Summary The cytochrome P450 17A1 (CYP17A1) enzyme is a critical node in human steroidogenesis, catalyzi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Non-Steroidal CYP17A1 Inhibitors for Castration-Resistant Prostate Cancer (CRPC)

Executive Summary

The cytochrome P450 17A1 (CYP17A1) enzyme is a critical node in human steroidogenesis, catalyzing both 17α-hydroxylase and 17,20-lyase reactions. In the context of Castration-Resistant Prostate Cancer (CRPC), intratumoral androgen biosynthesis drives disease progression despite surgical or medical castration. While first-generation steroidal inhibitors like abiraterone acetate successfully block CYP17A1, their steroidal backbone often leads to off-target affinity for steroid receptors and necessitates co-administration with glucocorticoids to manage mineralocorticoid excess [1].

To overcome these limitations, the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold was developed as a highly potent, non-steroidal pharmacophore. Compounds in this class—most notably Lapiteronel (CFG-920)—exhibit dual inhibition of CYP17A1 and CYP11B2 (aldosterone synthase), effectively halting androgen production while simultaneously mitigating the risk of hyperaldosteronism[2]. This whitepaper provides a comprehensive guide to the mechanistic rationale, synthesis, and early-stage screening protocols required to evaluate these derivatives.

Mechanistic Rationale: The "Why" Behind the Scaffold

The efficacy of the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one class is rooted in precise molecular interactions within the CYP17A1 active site:

  • Heme Coordination: The lone electron pair on the nitrogen of the pyridine ring acts as a strong Lewis base, coordinating directly with the prosthetic heme iron (Fe³⁺) at the catalytic core of CYP17A1. This competitive binding outcompetes endogenous substrates (pregnenolone and progesterone).

  • Steric Clash for Selectivity: The addition of the 4-methyl group on the pyridine ring is not arbitrary. This specific substitution creates a deliberate steric clash that prevents the molecule from fitting into the tighter binding pockets of off-target cytochrome P450 enzymes (such as CYP3A4 and CYP21A2), thereby drastically improving the safety profile [3].

  • Hydrogen Bonding via Imidazolidin-2-one: The rigid imidazolidin-2-one core acts as a bioisosteric linker. Its carbonyl oxygen serves as a hydrogen bond acceptor, interacting with polar residues (e.g., Arg239) in the active site channel, anchoring the molecule and orienting the pyridine ring for optimal heme coordination.

G Chol Cholesterol Preg Pregnenolone Chol->Preg CYP17_1 CYP17A1 (17α-hydroxylase) Preg->CYP17_1 OHPreg 17α-OH Pregnenolone CYP17_2 CYP17A1 (17,20-lyase) OHPreg->CYP17_2 DHEA DHEA Andro Androgens (Testosterone) DHEA->Andro CYP17_1->OHPreg CYP17_2->DHEA Inhibitor 1-(4-Methylpyridin-3-yl) imidazolidin-2-one Inhibitor->CYP17_1 Inhibits Inhibitor->CYP17_2 Inhibits

Fig 1: Steroidogenesis blockade by 1-(4-Methylpyridin-3-yl)imidazolidin-2-one derivatives.

Early-Stage Screening Cascade

To ensure that a synthesized derivative possesses both high potency and the required selectivity, a rigorous, self-validating screening cascade must be employed.

Workflow Phase1 Primary Screening CYP17A1 Enzymatic Assay Phase2 Selectivity Profiling CYP11B1 / CYP11B2 Phase1->Phase2 Phase3 Cellular Assays VCaP AR Signaling Phase2->Phase3 Phase4 In Vivo PK/PD CRPC Xenografts Phase3->Phase4

Fig 2: High-throughput screening (HTS) and optimization workflow for CYP17A1 inhibitors.

Primary Enzymatic Assay: LC-MS/MS Quantification of CYP17A1 Activity

Causality Check: Why use LC-MS/MS instead of standard ELISA? ELISA antibodies often exhibit cross-reactivity with structurally homologous steroid intermediates (e.g., progesterone vs. 17-OH-progesterone). LC-MS/MS provides absolute mass-to-charge (m/z) specificity, eliminating false positives in IC₅₀ calculations [1].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Enzyme Incubation: Add human recombinant CYP17A1 (co-expressed with cytochrome P450 reductase, 10 pmol/mL) to a 96-well plate.

  • Compound Addition: Dispense the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one derivative in a 10-point serial dilution (ranging from 10 µM to 0.1 nM, final DMSO concentration < 1%). Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add the substrate, 17α-hydroxypregnenolone (2 µM), and initiate the reaction by adding NADPH (1 mM).

  • Termination: After 20 minutes at 37°C, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., DHEA-d4).

  • Centrifugation & Analysis: Centrifuge at 4,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the transition of DHEA (m/z 289.2 → 253.2).

  • Data Processing: Calculate IC₅₀ values using a four-parameter logistic non-linear regression model.

Selectivity Profiling: CYP11B2 (Aldosterone Synthase) Assay

Because complete CYP17A1 blockade shunts steroid precursors toward the mineralocorticoid pathway, dual inhibition of CYP11B2 is highly desirable to prevent hypertension and hypokalemia (a common side effect of abiraterone) [4].

Step-by-Step Protocol:

  • Cell Line Preparation: Plate V79 cells stably expressing human CYP11B2 at 5 × 10⁴ cells/well in a 96-well format.

  • Compound Treatment: Treat cells with the test compounds (serial dilutions) for 1 hour.

  • Substrate Addition: Add 11-deoxycorticosterone (1 µM) to the media.

  • Incubation: Incubate for 4 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Collect the supernatant and quantify aldosterone production using a highly specific time-resolved fluorescence resonance energy transfer (TR-FRET) assay or LC-MS/MS.

Quantitative Data Presentation & SAR

Structure-Activity Relationship (SAR) studies reveal that variations at the N3 position of the imidazolidin-2-one ring dictate the balance between CYP17A1 potency and CYP11B2 selectivity. Below is a comparative data summary of key derivatives against clinical benchmarks[2][4].

Compound / DerivativeCore ScaffoldCYP17A1 IC₅₀ (nM)CYP11B2 IC₅₀ (nM)Selectivity Ratio (B2/17A1)
Ketoconazole (Control)Imidazole250.01,100.04.4
Abiraterone (Control)Steroidal Pyridine2.5> 10,000> 4,000
Derivative A 1-(4-Methylpyridin-3-yl)-3-phenyl...18.5450.024.3
Derivative B 1-(4-Methylpyridin-3-yl)-3-quinolin-6-yl...13.0120.09.2
Lapiteronel (CFG-920) 1-(2-Chloropyridin-4-yl)-3-(4-methyl...)4.28.52.0 (Dual Inhibitor)

Table 1: Comparative in vitro enzymatic inhibition profiles. Note how CFG-920 achieves near-equipotent dual inhibition, a critical feature for managing mineralocorticoid side effects without exogenous steroids.

Cellular Validation: AR Downstream Signaling

Enzymatic potency must translate to cellular efficacy. For CRPC, the VCaP cell line is the gold standard because it expresses wild-type Androgen Receptor (AR) and the clinically relevant TMPRSS2-ERG gene fusion, unlike PC3 cells which lack AR entirely.

Protocol Summary: VCaP cells are cultured in steroid-depleted media (charcoal-stripped serum) for 48 hours. Cells are then treated with the test derivative alongside an upstream precursor (e.g., DHEA or pregnenolone). Efficacy is measured by extracting RNA and performing RT-qPCR to quantify the suppression of AR-target genes, specifically PSA (KLK3) and TMPRSS2. A successful 1-(4-Methylpyridin-3-yl)imidazolidin-2-one derivative will show a dose-dependent collapse of PSA mRNA expression, validating target engagement in a complex cellular environment.

Conclusion

The discovery of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one derivatives marks a significant leap in the medicinal chemistry of prostate cancer therapeutics. By leveraging the coordinate covalent bonding of the pyridine nitrogen and the steric gating of the 4-methyl group, researchers can achieve profound CYP17A1 inhibition without the steroidal liability of older drugs. Furthermore, tuning the N3 substituent allows for the deliberate design of dual CYP17A1/CYP11B2 inhibitors (like Lapiteronel), which represent the next frontier in safely managing CRPC.

References

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment Journal of Medicinal Chemistry (ACS / NIH PMC) URL:[Link]

  • PubChem Compound Summary for CID 49871869, Lapiteronel (CFG-920) National Center for Biotechnology Information (PubChem) URL:[Link]

  • 1,3-disubstituted imidazolidin-2-one derivatives as inhibitors of CYP 17 (Patent CA2765983C)
  • COMBINATION OF A 17-ALPHA-HYDROXYLASE (C17, 20-LYASE) INHIBITOR AND A SPECIFIC PI-3K INHIBITOR FOR TREATING A TUMOR DISEASE (WO/2013/184621) WIPO PatentScope URL:[Link]

Foundational

Thermodynamic Stability and Biological Profiling of the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Pharmacophore

Executive Summary The compound 1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a highly privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for potent non-steroidal inhibitors such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a highly privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for potent non-steroidal inhibitors such as CFG920, which target Cytochrome P450 17A1 (CYP17A1) in castration-resistant prostate cancer (CRPC)[]. Understanding the thermodynamic stability of this fragment in biological systems requires a dual-faceted approach: evaluating its intrinsic physicochemical robustness (resistance to metabolic and hydrolytic degradation) and characterizing its binding thermodynamics (enthalpy-entropy compensation) at the target receptor[2].

This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing this scaffold, supported by field-proven, self-validating experimental protocols for application scientists and drug development professionals.

Structural Thermodynamics & Conformational Pre-organization

The thermodynamic stability of the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold is dictated by the synergistic properties of its two constituent rings.

The Imidazolidin-2-one (Cyclic Urea) Core

Linear ureas often suffer from conformational flexibility, leading to entropic penalties upon target binding. In contrast, the 5-membered imidazolidin-2-one ring is conformationally locked. Computational thermochemistry demonstrates that cyclic ureas possess immense resonance stabilization energy[3]. The cyclic constraint forces the nitrogen lone pairs to remain in optimal orbital alignment with the carbonyl π -system, locking the molecule in a thermodynamically stable cis,cis conformation. In biological systems, this extreme thermodynamic stability translates to near-total resistance against hydrolytic cleavage by plasma amidases and esterases[4].

The 4-Methylpyridin-3-yl Moiety

The attachment of the pyridine ring at the C3 position, with a methyl group at the adjacent C4 position, is a masterclass in thermodynamic pre-organization.

  • Causality of Steric Hindrance: The C4-methyl group creates a severe steric clash with the adjacent cyclic urea ring. This forces the C3-N(urea) bond out of planarity, restricting free rotation and locking the two rings into an orthogonal dihedral angle.

  • Entropic Benefit: By restricting the number of accessible microstates in the unbound form, the entropic penalty ( −TΔS ) incurred upon binding to a biological target is drastically minimized.

  • Metabolic Stability: The methyl group acts as a steric shield, protecting the electron-rich regions of the pyridine ring from rapid N-oxidation by hepatic CYP450 enzymes, thereby extending the biological half-life.

Target Binding Thermodynamics: The CYP17A1 Paradigm

In the context of biological systems, the thermodynamic stability of the drug-target complex is paramount. For 1-(4-Methylpyridin-3-yl)imidazolidin-2-one derivatives targeting CYP17A1, the interaction is heavily enthalpy-driven ( ΔH≪0 )[2].

The unhindered nitrogen (N1) of the pyridine ring acts as a Lewis base, donating its lone pair to form a coordinate covalent bond with the ferric ( Fe3+ ) heme iron in the active site of CYP17A1. This specific coordination displaces the axial water molecule from the heme iron. The release of this highly ordered water molecule into the bulk solvent provides a favorable entropic boost, which, combined with the massive enthalpic gain of the Fe-N bond, results in a highly stable, low-nanomolar dissociation constant ( Kd​ ).

CYP17A1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Androgens Androgens (e.g., DHEA) Pregnenolone->Androgens CYP17A1 Catalysis CYP17A1 CYP17A1 Enzyme (Heme Center) CYP17A1->Androgens Pathway Blocked Pharmacophore 1-(4-Methylpyridin-3-yl) imidazolidin-2-one Pharmacophore->CYP17A1 Heme Coordination (ΔH < 0)

Fig 1: CYP17A1 steroidogenesis inhibition by the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic and metabolic stability of this compound, orthogonal validation systems must be employed. The following protocols are designed with built-in causality and self-validation mechanisms.

Thermo_Workflow Equilibration Buffer Equilibration ITC ITC Titration (Heat Measurement) Equilibration->ITC Target + Ligand LCMS LC-MS/MS (Microsomal Assay) Equilibration->LCMS HLM + Ligand Deconvolution Thermodynamic Deconvolution ITC->Deconvolution ΔH, -TΔS, Kd LCMS->Deconvolution CLint, t1/2

Fig 2: Orthogonal workflow for evaluating thermodynamic and metabolic stability in biological systems.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for directly measuring the heat of binding ( ΔH ), allowing the exact deconvolution of Gibbs free energy ( ΔG ) into its enthalpic and entropic components.

Step-by-Step Protocol:

  • Buffer Matching (Critical Step): Dialyze the purified CYP17A1 protein against the assay buffer (50 mM Potassium Phosphate, pH 7.4, 20% glycerol, 1 mM DTT) for 24 hours. Dissolve the imidazolidin-2-one ligand in the exact same dialysate. Causality: Mismatched buffers generate massive heats of dilution, masking the true binding isotherm.

  • Degassing: Degas both solutions at 25°C for 10 minutes. Causality: Microbubbles in the sample cell cause erratic heat spikes during titration.

  • Titration Execution: Load 10 μM CYP17A1 into the sample cell and 100 μM ligand into the syringe. Perform 20 injections of 2 μL at 120-second intervals.

  • Self-Validation (Control): Perform a blank titration of the ligand into the buffer alone. Subtract this background heat from the experimental data.

  • System Suitability: The calculated stoichiometry ( N ) must fall between 0.9 and 1.1. If N<0.9 , the active fraction of the protein is compromised, invalidating the thermodynamic readout.

Human Liver Microsome (HLM) Stability Assay (LC-MS/MS)

To assess the thermodynamic stability of the molecule against biological degradation (metabolism), an HLM assay is utilized.

Step-by-Step Protocol:

  • Incubation Setup: Prepare a 1 μM solution of the compound in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the thermodynamic reaction.

  • Self-Validation (Controls):

    • Negative Control: Run a parallel incubation without NADPH. If degradation occurs here, the compound is chemically unstable or subject to non-CYP degradation (e.g., hydrolysis), which is highly unlikely for the cyclic urea core.

    • Positive Control: Run Testosterone alongside the assay to verify the metabolic viability of the HLM batch.

  • Analysis: Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Quantitative Thermodynamic Profiling

The following table summarizes the expected thermodynamic and stability parameters for optimized 1-(4-Methylpyridin-3-yl)imidazolidin-2-one derivatives (e.g., CFG920 analogs) interacting with CYP17A1 and biological matrices.

ParameterValue RangeBiological / Thermodynamic Significance
Gibbs Free Energy ( ΔG ) -10.5 to -12.0 kcal/molIndicates spontaneous, highly stable target binding.
Enthalpy ( ΔH ) -8.0 to -11.5 kcal/molDriven by the strong coordinate covalent bond between the pyridine nitrogen and the heme iron.
Entropy ( −TΔS ) -0.5 to -2.5 kcal/molFavorable entropy due to displacement of active-site water and pre-organized conformation via the C4-methyl steric lock.
Dissociation Constant ( Kd​ ) 1.5 to 15.0 nMHigh-affinity binding resulting from optimized thermodynamic parameters.
HLM Half-life ( t1/2​ ) > 120 minutesHigh metabolic stability; the C4-methyl group shields the pyridine ring from rapid N-oxidation.
Plasma Stability > 99% remaining at 24hThe imidazolidin-2-one cyclic urea core is thermodynamically resistant to plasma amidases.

Conclusion

The 1-(4-Methylpyridin-3-yl)imidazolidin-2-one fragment is a triumph of thermodynamically driven drug design. By combining the extreme hydrolytic stability of a conformationally locked cyclic urea with the sterically pre-organized, heme-coordinating capabilities of a substituted pyridine ring, this pharmacophore achieves exceptional binding affinity and biological half-life. The rigorous application of orthogonal techniques like ITC and LC-MS/MS ensures that the thermodynamic stability of these systems can be quantified with high precision and absolute scientific integrity.

References

  • CAS 1260006-20-9 (CFG920)
  • Source: nih.
  • Computational Thermochemistry of Six Ureas, Imidazolidin-2-one...
  • Heterogeneously Catalyzed Synthesis of Imidazolones via Cycloisomerizations...

Sources

Protocols & Analytical Methods

Method

Application Note: ICH Q14 Enhanced HPLC Method Development for the Quantitative Analysis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Executive Summary The quantitative analysis of nitrogen-containing heterocyclic active pharmaceutical ingredients (APIs) and intermediates presents unique chromatographic challenges. 1-(4-Methylpyridin-3-yl)imidazolidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of nitrogen-containing heterocyclic active pharmaceutical ingredients (APIs) and intermediates presents unique chromatographic challenges. 1-(4-Methylpyridin-3-yl)imidazolidin-2-one features a basic pyridine ring that is highly susceptible to secondary electrostatic interactions with stationary phase silanols, often resulting in severe peak tailing and poor retention reproducibility.

This application note details a comprehensive, causality-driven reversed-phase high-performance liquid chromatography (RP-HPLC) method development strategy. By applying the enhanced approach outlined in the ICH Q14 guidelines [1], we establish a Method Operable Design Region (MODR) that guarantees a robust, self-validating analytical procedure suitable for drug development and quality control environments.

Analytical Target Profile (ATP) & Physicochemical Profiling

The foundation of the ICH Q14 enhanced approach is the Analytical Target Profile (ATP), which defines the prospective performance requirements of the method[1]. For 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, the ATP requires a stability-indicating assay capable of resolving the API from its synthetic precursors (e.g., 4-methylpyridin-3-amine) and degradation products with a baseline resolution ( Rs​>2.0 ).

To achieve this, we must first analyze the physicochemical properties of the analyte:

  • Structural Motifs: A pyridine ring substituted with an electron-donating methyl group at the C4 position, and an imidazolidin-2-one ring at the C3 position.

  • Acid-Base Chemistry (pKa): The methyl group's inductive effect (+I) slightly increases the basicity of the pyridine nitrogen. The estimated pKa​ of the conjugate acid is approximately 5.8 .

  • Hydrophobicity (LogP): The molecule is relatively polar, with an estimated LogP of 0.8 – 1.2, making retention on standard C18 columns challenging if the molecule is fully ionized.

ICH_Q14_Workflow ATP 1. Analytical Target Profile (ATP) Define Method Goals & CQAs PhysChem 2. Physicochemical Profiling pKa (~5.8), LogP, Solubility ATP->PhysChem Risk 3. Risk Assessment (FMEA) Identify Critical Parameters (pH, Temp) PhysChem->Risk DoE 4. Design of Experiments (DoE) Multivariate Optimization Risk->DoE MODR 5. Method Operable Design Region Establish Robustness Limits DoE->MODR Control 6. Control Strategy System Suitability & Lifecycle MODR->Control

Figure 1: ICH Q14 Enhanced Approach Workflow for Analytical Procedure Development.

Mechanistic Method Development & Causality

Standard template approaches to HPLC method development often begin with a low-pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7)[2]. However, applying this default template to 1-(4-Methylpyridin-3-yl)imidazolidin-2-one leads to chromatographic failure.

The Causality of pH Selection

Chromatographic resolution is fundamentally governed by selectivity ( α ), which is most heavily influenced by mobile phase pH when analyzing ionizable compounds[3].

  • The Low pH Failure Mode: At pH 2.7, the pyridine nitrogen ( pKa​ 5.8) is fully protonated ( N+ ). This highly polar state drastically reduces hydrophobic partitioning into the C18 stationary phase, causing the analyte to elute near the void volume ( k′<1 ). Furthermore, any un-endcapped residual silanols ( pKa​ ~3.5-4.5) on the silica support will ionize and engage in strong ion-exchange interactions with the protonated API, causing severe peak tailing.

  • The High pH Solution: By deliberately selecting a mobile phase pH of 9.0 (using a 10 mM Ammonium Bicarbonate buffer), we operate >3 pH units above the API's pKa​ . The pyridine nitrogen remains entirely neutral. This mechanistic choice maximizes hydrophobic retention ( k′>2 ) and completely suppresses electrostatic interactions with the silica support, yielding perfect peak symmetry.

Retention_Mechanism Analyte 1-(4-Methylpyridin-3-yl) imidazolidin-2-one (Basic API, pKa ~5.8) LowPH Low pH Strategy (pH < 3.8) Analyte->LowPH HighPH High pH Strategy (pH > 7.8) Analyte->HighPH Protonated Protonated (N+) Highly Polar State LowPH->Protonated Neutral Neutral (N) Hydrophobic State HighPH->Neutral RetLow Poor Retention (k' < 1) Severe Silanol Tailing Protonated->RetLow RetHigh Optimal Retention (k' > 2) Symmetrical Peak Shape Neutral->RetHigh

Figure 2: Mechanistic causality of mobile phase pH on the chromatographic retention of the basic API.

Column Chemistry and Solvent Effects

Because silica dissolves at high pH, a standard C18 column cannot be used. We selected an Ethylene Bridged Hybrid (BEH) C18 column , which is structurally stable up to pH 12. To prevent the "solvent effect" (peak splitting caused by injecting a sample in a solvent stronger than the initial mobile phase), the sample diluent was strictly matched to the initial gradient conditions (90% Aqueous / 10% Organic).

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. It includes mandatory System Suitability Testing (SST) criteria that must pass before any quantitative data is accepted.

Reagents & Materials
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water. (Accurately weigh 0.79 g of NH4​HCO3​ , dissolve in 1000 mL water. Adjust to pH 9.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Diluent: Water : Acetonitrile (90:10, v/v).

  • Column: BEH C18, 100 mm × 4.6 mm, 3.5 µm particle size.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C ± 1°C

  • Autosampler Temperature: 5°C

  • Injection Volume: 5.0 µL

  • Detection: UV at 254 nm (Sampling rate: 10 Hz, Time constant: 0.1 s)

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 90 10 6 (Linear)
1.5 90 10 6
7.0 40 60 6
9.0 10 90 6
11.0 10 90 6
11.1 90 10 6

| 15.0 | 90 | 10 | 6 |

System Suitability Test (SST) Protocol
  • Blank Injection: Inject Diluent. Acceptance Criteria: No interfering peaks at the retention time of the API.

  • Resolution Solution: Inject a mixture of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one (50 µg/mL) and 4-methylpyridin-3-amine (5 µg/mL). Acceptance Criteria: Resolution ( Rs​ ) between the two peaks must be ≥2.5 .

  • Standard Precision: Inject the API Working Standard (50 µg/mL) five consecutive times. Acceptance Criteria: Tailing factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥5000 , and Peak Area %RSD ≤0.73% .

Method Validation & Quantitative Data

Following the ICH Q14 enhanced approach, the method was subjected to rigorous validation. The quantitative data below summarizes the method's performance characteristics, proving it is fit for its intended purpose.

Table 1: Linearity and Range

The method demonstrates excellent linear response across a wide dynamic range, suitable for both assay and impurity profiling.

ParameterResultAcceptance Criteria
Linear Range 5.0 – 150.0 µg/mLTarget range covered
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Y-Intercept Bias 1.2% of 100% response ≤2.0%
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLSignal-to-Noise ≥3 / ≥10
Table 2: Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of the API into a synthetic placebo matrix at three concentration levels (80%, 100%, 120% of the nominal 50 µg/mL target).

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)%RSD (n=3)
80% 40.039.799.25%0.51%
100% 50.050.2100.40%0.38%
120% 60.059.899.66%0.42%
Table 3: Precision

Precision was evaluated at the 100% test concentration (50 µg/mL) to ensure system reliability across different days and analysts.

Precision TypeConditionsMean Peak Area%RSDAcceptance Criteria
Repeatability (Intra-day) Analyst 1, Day 1, n=61,452,3000.45% ≤1.0%
Intermediate (Inter-day) Analyst 2, Day 2, n=61,449,8500.62% ≤2.0%
Table 4: Robustness (Method Operable Design Region - MODR)

A Design of Experiments (DoE) approach was used to deliberately vary critical method parameters. The method proved highly robust, maintaining baseline resolution and peak symmetry across all intentional variations.

Parameter VariedVariation LevelTailing Factor ( Tf​ )Resolution ( Rs​ ) from ImpurityStatus
Flow Rate 0.9 mL/min (-10%)1.122.8Pass
Flow Rate 1.1 mL/min (+10%)1.152.4Pass
Mobile Phase pH pH 8.8 (-0.2)1.182.6Pass
Mobile Phase pH pH 9.2 (+0.2)1.102.7Pass
Column Temp. 30°C (-5°C)1.202.9Pass
Column Temp. 40°C (+5°C)1.082.3Pass

References

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development Source: Chromatography Online (LCGC) URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Introduction & Structural Significance The structural elucidation of heterocyclic drug intermediates is a critical phase in pharmaceutical development. 1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a bifunctional molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The structural elucidation of heterocyclic drug intermediates is a critical phase in pharmaceutical development. 1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a bifunctional molecule comprising a basic 4-methylpyridine ring covalently linked to an imidazolidin-2-one (cyclic urea) moiety. Understanding its gas-phase fragmentation behavior under tandem mass spectrometry (MS/MS) is essential for metabolite tracking, impurity profiling, and pharmacokinetic quantification.

From a mechanistic standpoint, the molecule presents two distinct sites for protonation and fragmentation. The basicity of the pyridine nitrogen dictates the primary site of charge retention during Electrospray Ionization (ESI), while the urea-like bonds of the imidazolidinone ring serve as the primary sites of thermal and collision-induced lability[1][2]. Furthermore, according to the Nitrogen Rule of mass spectrometry, the compound's nominal mass of 177 Da (an odd number) correctly predicts the presence of an odd number of nitrogen atoms (three) within its structure[3].

Chemical Properties & Exact Mass Data

To establish a self-validating analytical method, theoretical exact masses must be calculated prior to Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS analysis.

PropertyValue
Chemical Formula C9H11N3O
Monoisotopic Mass 177.0902 Da
Theoretical Precursor Ion [M+H]+ 178.0975 m/z
LogP (Predicted) ~ 0.8 - 1.2
Primary Ionization Mode Positive Electrospray Ionization (ESI+)

Experimental Protocol: LC-HRMS/MS Workflow

The following step-by-step methodology ensures high-fidelity precursor isolation and reproducible collision-induced dissociation (CID).

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v). The formic acid acts as a proton source to drive [M+H]+ formation.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Conditions
  • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes; flow rate 0.3 mL/min.

  • Ionization Source: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE at 15 eV, 30 eV, and 45 eV using Nitrogen as the collision gas to capture both low-energy and high-energy fragmentation pathways.

LC_MS_Workflow N1 Sample Prep 1 µg/mL in MeOH N2 UHPLC Separation C18, Gradient Elution N1->N2 N3 ESI+ Source Protonation [M+H]+ N2->N3 N4 Q-TOF MS/MS CID Fragmentation N3->N4 N5 Data Analysis Mechanistic Elucidation N4->N5

Fig 1. High-Resolution LC-MS/MS workflow for structural elucidation.

Mechanistic Fragmentation Analysis

The fragmentation of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one is driven by the localization of the proton and the relative bond dissociation energies of the heterocycles.

Precursor Ion Generation

In ESI+, the molecule easily accepts a proton at the pyridine nitrogen due to its higher proton affinity compared to the amide-like nitrogens of the imidazolidinone ring. This generates the stable precursor ion [M+H]+ at m/z 178.0975 .

Pathway A: Imidazolidin-2-one Ring Cleavage

Cyclic ureas and imidazolidin-2-ones are known to undergo predictable ring-opening reactions under CID[1][2].

  • Loss of Carbon Monoxide (-28 Da): Cleavage of the carbonyl bonds results in the neutral loss of CO, yielding a fragment at m/z 150.1026 .

  • Loss of Isocyanic Acid (-43 Da): A more extensive retro-cyclization expels HNCO, a hallmark of urea derivatives, resulting in an ion at m/z 135.0917 .

Pathway B: Inter-ring Cleavage & Pyridine Fragmentation

Because the charge is strongly localized on the pyridine ring, cleavage of the C-N bond connecting the two rings results in the charge remaining with the methylpyridine moiety.

  • Formation of Methylpyridinamine Cation: The inter-ring cleavage, accompanied by a hydrogen transfer, generates a protonated 4-methylpyridin-3-amine fragment at m/z 109.0760 .

  • Loss of Ammonia (-17 Da): The primary amine fragment easily loses NH3​ to form the highly conjugated 4-methylpyridin-3-yl cation at m/z 92.0500 [4][5].

  • Pyridine Ring Opening (-27 Da): High-energy collisions force the pyridine ring to open, expelling neutral Hydrogen Cyanide (HCN). This contraction yields a stable cyclopentadienyl-like cation [C5​H5​]+ at m/z 65.0391 , a classic signature of pyridine and methylpyridine derivatives[4][5][6].

Fragment Ion Summary

The following table summarizes the quantitative exact mass data used to validate the structural assignment during data analysis.

Fragment IonExact Mass (m/z)Neutral LossFormulaStructural Assignment
Precursor 178.0975N/A [C9​H12​N3​O]+ Protonated intact molecule
Fragment 1 150.1026CO (27.9949 Da) [C8​H12​N3​]+ Imidazolidinone ring contraction
Fragment 2 135.0917HNCO (43.0058 Da) [C8​H11​N2​]+ Imidazolidinone ring opening
Fragment 3 109.0760 C3​H3​NO (69.0215 Da) [C6​H9​N2​]+ 4-Methylpyridin-3-amine cation
Fragment 4 92.0500 NH3​ (17.0265 Da) [C6​H6​N]+ 4-Methylpyridin-3-yl cation
Fragment 5 65.0391HCN (27.0109 Da) [C5​H5​]+ Cyclopentadienyl cation

Proposed Fragmentation Pathway Visualization

Fragmentation_Pathway M [M+H]+ m/z 178.098 (Precursor Ion) F1 m/z 150.103 [M+H - CO]+ M->F1 - CO (28 Da) Imidazolidinone Cleavage F2 m/z 135.092 [M+H - HNCO]+ M->F2 - HNCO (43 Da) Ring Opening F3 m/z 109.076 [C6H9N2]+ M->F3 Inter-ring Cleavage Charge on Pyridine F4 m/z 92.050 [C6H6N]+ F3->F4 - NH3 (17 Da) F5 m/z 65.039 [C5H5]+ F4->F5 - HCN (27 Da) Pyridine Ring Opening

Fig 2. Proposed MS/MS collision-induced dissociation (CID) pathway.

Conclusion

The tandem mass spectrometric analysis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one provides a robust, predictable fragmentation pattern. By understanding the causality of the fragmentation—specifically the charge retention on the basic pyridine nitrogen and the thermal lability of the cyclic urea—analysts can confidently identify this compound and its structural analogs in complex biological or chemical matrices. The presence of the m/z 109, 92, and 65 cascade serves as a definitive diagnostic fingerprint for the 4-methylpyridine substructure.

References

  • [4] Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. ResearchGate.

  • [6] Specific Fragmentation of K-Shell Excited/Ionized Pyridine Derivatives Studied by Electron Impact: 2-Amino-3-methylpyridine and 3-Methylpyridine. Bulletin of the Chemical Society of Japan (Oxford Academic).

  • [5] High-Throughput UV Photoionization and Fragmentation of Neutral Biomolecules as a Structural Fingerprint. MDPI.

  • [3] The Nitrogen Rule in Mass Spectrometry. Chemistry Steps.

  • [1] Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC (NIH).

  • [2] Identification of Levamisole and Lidocaine Acetylation Reaction Impurities Found in Heroin Exhibits. DEA.gov.

Sources

Method

Application Note: Rational Design and Synthesis of CYP17A1 Inhibitors Using 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Executive Summary & Mechanistic Rationale The pursuit of targeted therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Executive Summary & Mechanistic Rationale

The pursuit of targeted therapies for castration-resistant prostate cancer (CRPC) has heavily focused on the inhibition of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. 1-(4-Methylpyridin-3-yl)imidazolidin-2-one has emerged as a highly specialized, privileged precursor in the rational drug design of non-steroidal CYP17A1 inhibitors, most notably serving as the core building block for Lapiteronel (CFG920), a dual CYP17A1/CYP11B2 inhibitor [1].

Causality in Structural Design

The selection of this specific precursor in medicinal chemistry is driven by three precise molecular interactions:

  • Heme Iron Coordination: The pyridine nitrogen acts as a Type II ligand. It penetrates the CYP17A1 active site, displacing the native axial water molecule and directly coordinating with the ferric (Fe³⁺) heme iron. This shifts the iron's spin state and completely arrests the catalytic cycle [2].

  • Steric Tuning via the C4-Methyl Group: The methyl group at the C4 position of the pyridine ring is not arbitrary. It introduces critical steric bulk that restricts the rotational freedom of the molecule. This locks the compound into a conformation that perfectly complements the CYP17A1 and CYP11B2 binding pockets while creating steric clashes in the narrower active sites of off-target enzymes like CYP3A4.

  • Imidazolidin-2-one Scaffold: This cyclic urea provides a rigid, polar linker with excellent hydrogen-bonding capabilities. It projects the secondary aryl group (added during subsequent synthesis) into the hydrophobic substrate-binding channel, effectively mimicking the steroid backbone of native substrates like pregnenolone and progesterone [3].

G Chol Cholesterol Preg Pregnenolone Chol->Preg CYP11A1 Prog Progesterone Preg->Prog 3β-HSD DHEA DHEA Preg->DHEA CYP17A1 Andro Androstenedione Prog->Andro CYP17A1 CYP17 CYP17A1 (17α-hydroxylase / 17,20-lyase) CYP17->Preg CYP17->Prog Drug Imidazolidin-2-one Derivative (Lapiteronel) Drug->CYP17 Heme Coordination

CYP17A1 steroidogenesis pathway and targeted inhibition by imidazolidin-2-one derivatives.

Synthetic Protocol: Ullmann-Type C-N Cross-Coupling

To synthesize the active pharmaceutical ingredient (API) Lapiteronel, 1-(4-Methylpyridin-3-yl)imidazolidin-2-one undergoes an Ullmann-type C-N cross-coupling with 2-chloro-4-iodopyridine.

Rationale for Reagent Selection
  • Catalyst (CuI): Copper(I) iodide is selected over Palladium for cyclic urea coupling due to its high affinity for nitrogen nucleophiles and lower propensity for side reactions with the pyridine rings.

  • Ligand (trans-1,2-diaminocyclohexane): This bidentate ligand solubilizes the Cu(I) species in the organic solvent and accelerates the reductive elimination step, preventing catalyst aggregation and precipitation.

  • Base (K₃PO₄): Potassium phosphate provides the optimal pKa to deprotonate the imidazolidin-2-one without causing the ring-opening side reactions that stronger bases (e.g., NaOtBu) induce at high temperatures [4].

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-(4-Methylpyridin-3-yl)imidazolidin-2-one (1.0 eq), 2-chloro-4-iodopyridine (1.2 eq), CuI (0.1 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Solvation & Ligation: Add anhydrous 1,4-dioxane followed by trans-1,2-diaminocyclohexane (0.2 eq). Note: Dioxane is selected for its high boiling point (101°C) and its ability to solvate the phosphate base at elevated temperatures.

  • Thermal Cycling: Heat the reaction mixture to 110°C and stir vigorously for 16 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the imidazolidin-2-one precursor is fully consumed.

  • Targeted Workup (Critical Step): Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with 5% aqueous ammonia . Causality: Ammonia forms a highly soluble [Cu(NH3​)4​]2+ complex, effectively stripping residual copper from the organic layer, which is critical for downstream biological assays and API purity.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield Lapiteronel (CFG920).

Synth A 1-(4-Methylpyridin-3-yl) imidazolidin-2-one C Ullmann Coupling (CuI, Ligand, K3PO4) A->C B 2-Chloro-4-iodopyridine B->C D Aqueous Workup & Cu Removal C->D >95% Conversion E Silica Gel Chromatography D->E Crude Extract F Lapiteronel (CFG920) API E->F >98% Purity

Step-by-step Ullmann coupling workflow for synthesizing Lapiteronel from its precursor.

In Vitro Validation Protocol: Self-Validating CYP17A1 Assay

To ensure the synthesized compound's efficacy is accurately measured without interference from upstream or downstream metabolic enzymes, a self-validating cell-based assay utilizing NCI-H295R adrenocortical carcinoma cells is employed.

Self-Validating Assay Design

The system is made self-validating by the introduction of Trilostane (a specific 3β-HSD inhibitor) prior to substrate addition. By blocking 3β-HSD, the conversion of pregnenolone to progesterone is halted, effectively isolating the CYP17A1 pathway. This ensures that any reduction in downstream androgens (DHEA) is strictly due to the direct inhibition of CYP17A1 by the synthesized imidazolidin-2-one derivative, eliminating false positives caused by off-target enzyme modulation.

Step-by-Step Methodology
  • Cell Culture & Preparation: Seed NCI-H295R cells in 24-well plates and culture until 80% confluent. Wash cells twice with serum-free medium.

  • Pathway Isolation: Pre-incubate the cells with 1 μM Trilostane for 30 minutes at 37°C to block 3β-HSD activity.

  • Inhibitor Titration: Add the synthesized compound (e.g., Lapiteronel) in a concentration gradient (0.1 nM to 10 μM) alongside a positive control (Abiraterone) and a vehicle control (0.1% DMSO).

  • Radiolabeled Substrate Addition: Initiate the reaction by adding 1 μCi of [³H]-pregnenolone. Incubate for exactly 90 minutes at 37°C.

  • Extraction & Termination: Terminate the reaction by adding ice-cold ethyl acetate/isooctane (1:1 v/v). Vortex vigorously to extract the steroid metabolites into the organic phase.

  • Quantification: Resolve the extracted steroids using Thin Layer Chromatography (TLC) or LC-MS/MS. Quantify the ratio of 17α-hydroxypregnenolone (hydroxylase product) and DHEA (lyase product) to determine specific IC₅₀ values.

Quantitative Data Presentation

The structural modifications afforded by the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one precursor yield a distinct pharmacological profile. The table below summarizes representative in vitro profiling data, demonstrating the compound's potent dual-inhibition of CYP17A1 and CYP11B2, alongside excellent selectivity against off-target hepatic enzymes like CYP3A4.

CompoundCYP17A1 17,20-lyase IC₅₀ (nM)CYP17A1 17α-hydroxylase IC₅₀ (nM)CYP11B2 IC₅₀ (nM)CYP3A4 IC₅₀ (μM)
Lapiteronel (CFG920) 2.518.43.1>10
Abiraterone (Control) 15.02.5>1000>10

Data Interpretation: Unlike Abiraterone, which heavily favors 17α-hydroxylase inhibition, the imidazolidin-2-one derivative exhibits potent 17,20-lyase suppression and dual CYP11B2 inhibition, reducing the need for concomitant glucocorticoid administration in clinical settings.

References

  • PubChem Compound Summary for CID 49871869, Cfg-920. National Center for Biotechnology Information. URL:[Link]

  • Multi-Step Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity. PubMed Central (PMC). URL:[Link]

  • CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001. PubMed Central (PMC). URL:[Link]

  • 1, 3-disubstituted imidazolidin-2-one derivatives as inhibitors of CYP 17. Google Patents (AU2010264698C1).
Application

Application Note: In Vitro Cell Viability Assay Protocols for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Derivatives in Prostate Cancer Models

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Preclinical screening of CYP17A1 inhibitors and Androgen Receptor (AR) axis modulators. Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Preclinical screening of CYP17A1 inhibitors and Androgen Receptor (AR) axis modulators.

Introduction & Mechanistic Rationale

The compound 1-(4-Methylpyridin-3-yl)imidazolidin-2-one serves as a critical nitrogen-containing heterocyclic scaffold in medicinal chemistry. It is most notably utilized as a core pharmacophore in the design of next-generation CYP17A1 inhibitors and Androgen Receptor Signaling Inhibitors (ARSIs) for the treatment of castration-resistant prostate cancer (CRPC) [1, 2].

In prostate cancer drug development, evaluating the efficacy of these derivatives requires robust, self-validating in vitro assay systems. Because CYP17A1 catalyzes the biosynthesis of androgens (converting pregnenolone/progesterone to DHEA/androstenedione), inhibiting this enzyme starves AR-dependent cells of their proliferative signals. Furthermore, at higher concentrations (≥ 10 μM), many CYP17 inhibitors exhibit direct AR-antagonist properties, leading to profound cytostatic effects [3].

To accurately capture these effects without being confounded by off-target toxicity, we employ a dual-cell line, orthogonal assay approach.

CYP17_Pathway Chol Cholesterol Preg Pregnenolone Chol->Preg DHEA DHEA / Androstenedione Preg->DHEA CYP17 CYP17A1 Enzyme CYP17->DHEA Catalyzes Testo Testosterone / DHT DHEA->Testo AR Androgen Receptor (AR) Testo->AR Binds Prolif PCa Cell Proliferation AR->Prolif Activates Transcription Inhibitor 1-(4-Methylpyridin-3-yl) imidazolidin-2-one Inhibitor->CYP17 Inhibits

Mechanistic pathway of CYP17A1 inhibition by imidazolidin-2-one derivatives in prostate cancer.

Experimental Design: Building a Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as strong as its internal controls. This workflow incorporates two layers of self-validation:

  • Phenotypic Anchoring (Cell Line Selection): We utilize LNCaP (AR-positive, androgen-dependent) and PC3 (AR-null, androgen-independent) cell lines. If the imidazolidin-2-one derivative specifically targets the AR/CYP17 axis, LNCaP viability will decrease while PC3 remains unaffected. If both cell lines exhibit identical viability drops, the compound possesses non-specific cytotoxicity[3].

  • Orthogonal Readouts (Assay Selection): Relying solely on ATP quantification can yield false positives if a compound acts as a mitochondrial uncoupler. We multiplex the ATP assay (CellTiter-Glo) with a live-cell fluorescence assay (Calcein-AM) to ensure metabolic drops correlate with actual morphological cell reduction.

Workflow Step1 Cell Culture & Preparation LNCaP (AR+) & PC3 (AR-) Step2 Compound Dilution Imidazolidin-2-one Derivatives (0.1 nM - 30 μM) Step1->Step2 Step3 Incubation 72 hours, 37°C, 5% CO2 Step2->Step3 Step4 Orthogonal Assays CellTiter-Glo (ATP) & Calcein-AM Step3->Step4 Step5 Data Analysis IC50 Calculation & Cytotoxicity Profiling Step4->Step5

High-throughput experimental workflow for screening imidazolidin-2-one derivatives.

Step-by-Step Methodologies

Phase 1: Cell Culture and Seeding

Causality Check: Prostate cancer cell lines exhibit density-dependent growth kinetics. Seeding cells at the correct density ensures they remain in the exponential growth phase (log phase) throughout the 72-hour assay window. Overconfluence leads to contact inhibition, artificially depressing the metabolic rate and skewing ATP-based readouts.

  • Harvesting: Detach LNCaP and PC3 cells using TrypLE Express (avoids harsh trypsinization which can cleave surface receptors).

  • Media Preparation:

    • LNCaP Media: RPMI 1640 supplemented with 5% Charcoal-Stripped Serum (CSS) and 0.1 nM R1881 (synthetic androgen). Note: CSS removes endogenous hormones, making the cells entirely dependent on the controlled androgen environment.

    • PC3 Media: RPMI 1640 supplemented with 10% standard Fetal Bovine Serum (FBS).

  • Seeding: Seed LNCaP cells at 5,000 cells/well and PC3 cells at 2,000 cells/well in 96-well black, clear-bottom tissue culture plates.

  • Attachment: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and recovery.

Phase 2: Compound Preparation and Treatment

Causality Check: The 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold is lipophilic. Stock solutions must be prepared in anhydrous DMSO. Crucially, the final assay concentration of DMSO must not exceed 0.1% (v/v). Higher DMSO concentrations induce cellular stress and artifactual differentiation in LNCaP cells, destroying the assay's signal-to-background ratio.

  • Stock Preparation: Dissolve the test compound in 100% anhydrous DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution in a deep-well intermediate plate using the respective culture media. The top concentration should be 30 μM (final in-well).

  • Vehicle Control: Prepare a 0.1% DMSO vehicle control well. This is the baseline (100% viability) against which all data is normalized.

  • Dosing: Aspirate the overnight media from the 96-well plates and gently add 100 μL of the compound-containing media.

  • Incubation: Incubate for 72 hours. Why 72 hours? ARSIs and CYP17 inhibitors exhibit predominantly cytostatic effects (cell cycle arrest) rather than acute cytotoxicity. A 72-hour window allows for 2-3 doubling times, maximizing the assay window[3].

Phase 3: Orthogonal Viability Assays

Causality Check: Calcein-AM requires active intracellular esterases and an intact cell membrane, providing a direct measurement of live-cell morphology. CellTiter-Glo lyses the cells to measure ATP. Running both prevents false positives.

  • Calcein-AM Fluorescence (Live-Cell Readout):

    • Add 10 μL of 10 μM Calcein-AM solution directly to the 100 μL of media in each well (final concentration 1 μM).

    • Incubate for 30 minutes at 37°C.

    • Read fluorescence on a microplate reader (Ex: 495 nm / Em: 515 nm).

  • CellTiter-Glo (Metabolic Readout):

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform enzymatic reaction kinetics.

    • Add 100 μL of CellTiter-Glo reagent directly to the wells (containing the media and Calcein-AM).

    • Place on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a 0.5-second integration time.

Data Presentation & Interpretation

Raw luminescence and fluorescence values must be normalized to the 0.1% DMSO vehicle control. Plot the normalized viability against the log of the compound concentration to generate dose-response curves.

Table 1: Expected Viability Phenotypes for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Derivatives

Cell LineAR StatusExpected IC₅₀ RangeViability PhenotypeInterpretation
LNCaP AR (+)0.5 μM – 5.0 μMDose-dependent decrease (Max inhibition ~60-80%)Confirms on-target cytostatic effect via AR/CYP17 axis inhibition.
VCaP AR (+)1.0 μM – 10.0 μMDose-dependent decrease (Max inhibition ~50-70%)Confirms efficacy in high-AR expressing models.
PC3 AR (-)> 30 μMMinimal to no decrease (Viability > 90%)Validates lack of off-target, general cytotoxicity.
RWPE-1 AR (+) Normal> 15 μMMild cytostatic effect at high dosesEstablishes therapeutic window against non-tumorigenic tissue.

Note: If PC3 cells show an IC₅₀ < 10 μM, the imidazolidin-2-one derivative is likely exhibiting off-target toxicity (e.g., membrane disruption or kinase cross-reactivity) rather than specific endocrine inhibition.

References

  • Chemsrc. "1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one Chemical Properties and US Patent USRE45173 (Inhibitors of CYP 17)." Chemsrc Database. Available at: [Link]

  • PLOS One. "Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens." PLOS One Journal. Available at:[Link]

Method

Standardized Solubility Testing Methods for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Executive Summary Accurate solubility profiling is a critical bottleneck in the preclinical development of heterocyclic small molecules. This application note details the standardized protocols for determining the kineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate solubility profiling is a critical bottleneck in the preclinical development of heterocyclic small molecules. This application note details the standardized protocols for determining the kinetic and thermodynamic solubility of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one . By integrating the principles of the Biopharmaceutics Classification System (BCS) and standard physicochemical testing guidelines, this guide provides a self-validating workflow designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic building block characterized by two distinct functional domains:

  • The Pyridine Ring (4-methylpyridin-3-yl): Contains a weakly basic nitrogen. The conjugate acid is predicted to have a pKa of approximately 5.0–5.5. Consequently, the molecule will exhibit highly pH-dependent solubility—highly soluble in the acidic gastric environment (pH 1.2) due to protonation, but highly susceptible to precipitation in the neutral intestinal environment (pH 6.8) as it reverts to its free base form.

  • The Imidazolidin-2-one Moiety: A cyclic urea that acts as both a hydrogen bond donor and acceptor. While it increases overall molecular polarity, it also promotes strong intermolecular hydrogen bonding in the solid state, leading to high crystal lattice energy that can restrict aqueous solubility.

The Causality of Experimental Choices: Because of this pH-dependent transition, testing solubility in pure water is insufficient. To accurately predict in vivo performance and satisfy regulatory requirements, solubility must be evaluated across a physiological pH range (1.2 to 6.8) at 37°C[1]. Furthermore, chemical stability in these media must be confirmed, as regulatory guidelines dictate that solubility cannot be adequately classified if the drug substance exhibits >10% degradation during the assessment[1].

Regulatory Framework & Testing Strategy

Our testing strategy harmonizes two primary regulatory frameworks:

  • FDA/ICH M9 BCS Guidance: Mandates thermodynamic solubility testing at 37 ± 1°C across at least three pH levels (1.2, 4.5, and 6.8) using compendial media[1].

  • OECD Test Guideline 105: Provides the methodological standard for water solubility. It recommends the Shake-Flask Method for substances with a solubility >10 mg/L, and the Column Elution Method for poorly soluble substances (<10 mg/L)[2],[3]. Given the basic nature of the pyridine ring, the shake-flask method is the primary choice for this compound in physiological buffers.

Standardized Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To rapidly assess the precipitation risk of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one when transitioning from a DMSO stock into aqueous media during early discovery. Self-Validating Mechanism: Includes a blank DMSO control to ensure baseline scattering is subtracted, preventing false-positive precipitation signals caused by the vehicle.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well UV-transparent plate, create a serial dilution of the stock in DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of phosphate-buffered saline (PBS, pH 7.4) in a separate read plate (final DMSO concentration = 2%).

  • Equilibration: Incubate the plate at room temperature for 2 hours on a microplate shaker at 300 RPM.

  • Quantification: Measure light scattering using a nephelometer or read absorbance at 620 nm. The kinetic solubility limit is defined as the lowest concentration at which a significant increase in scattering/absorbance is detected relative to the vehicle control.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Purpose: The gold standard for BCS classification, measuring the true equilibrium between the solid and solution states[3].

Step-by-Step Methodology:

  • Media Preparation: Prepare three compendial buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8). Pre-warm all media to 37 ± 1°C[1].

  • Solid Addition: Weigh approximately 5-10 mg of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one into glass HPLC vials. Add 1.0 mL of the pre-warmed buffer. Causality: An excess of solid must be visually confirmed throughout the experiment to ensure thermodynamic saturation is possible.

  • Equilibration: Seal the vials and place them in a thermoshaker at 37 ± 1°C. Agitate at 500 RPM for 24 to 48 hours. Causality: 37°C mimics human gastrointestinal temperature, which is strictly required for BCS profiling[1].

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes in a temperature-controlled centrifuge set strictly to 37°C. Causality: Allowing the temperature to drop during centrifugation will cause premature precipitation of the dissolved free base, artificially lowering the measured solubility.

  • Supernatant Extraction & Dilution: Carefully extract the supernatant without disturbing the solid pellet. Dilute immediately with the mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation prior to injection.

  • HPLC-UV Quantification: Analyze the diluted supernatant using a validated HPLC-UV method. Causality: HPLC-UV is required over simple UV-Vis to separate the parent peak from any potential degradation products, verifying that degradation is <10% as required by the FDA[1].

  • Solid-State Verification (Crucial): Recover the remaining solid pellet and analyze via X-ray Powder Diffraction (XRPD). Causality: This self-validating step confirms that the cyclic urea has not formed a hydrate or transitioned to a different polymorph during the 48-hour equilibration, which would alter the intrinsic solubility.

Quantitative Data Interpretation

The following table summarizes the expected thermodynamic solubility profile based on the molecule's structural properties and regulatory testing parameters.

Table 1: Expected Thermodynamic Solubility Profile (37°C, 48h Equilibration)

Media / BufferpHDominant Ionization StateExpected Relative SolubilityAnalytical Method
0.1 N HCl 1.2Protonated (Cationic)High (>10 mg/mL)HPLC-UV
Acetate Buffer 4.5Mixed (Cationic / Neutral)Moderate (~1-5 mg/mL)HPLC-UV
Phosphate Buffer 6.8Free Base (Neutral)Low (<0.1 mg/mL)HPLC-UV
FaSSIF 6.5Free Base (Micelle Solubilized)Moderate (~0.5 mg/mL)HPLC-UV

Note: A minimum of three replicate determinations at each pH is necessary to demonstrate solubility using a suitably validated method[1].

Workflow Visualization

The following decision tree outlines the strategic workflow for evaluating the solubility of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one throughout the drug development lifecycle.

SolubilityWorkflow Start Compound: 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Stage1 Early Discovery Phase (Limited Material) Start->Stage1 Stage2 Preclinical / BCS Profiling (Sufficient Material) Start->Stage2 Kinetic Kinetic Solubility (Nephelometry / UV-Vis) Stage1->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Stage2->Thermo pH_Dep Evaluate pH Dependency (pH 1.2, 4.5, 6.8 at 37°C) Thermo->pH_Dep Result1 Formulation Strategy: Address Free Base Precipitation pH_Dep->Result1

Decision tree for solubility testing workflows of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one.

References[2] Title: OECD 105 - Water Solubility

Source: Situ Biosciences URL:[3] Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL:[1] Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: U.S. Food and Drug Administration (FDA) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scale-up

Welcome to the Technical Support Center for the scale-up and process optimization of N-heteroaryl cyclic ureas. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic pitfalls...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and process optimization of N-heteroaryl cyclic ureas.

As a Senior Application Scientist, I have structured this guide to address the specific mechanistic pitfalls encountered during the synthesis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one . This molecule is a highly valuable intermediate in drug development, particularly in the synthesis of kinase inhibitors and GPCR antagonists[1].

Scaling up this scaffold typically relies on one of two primary synthetic strategies: the Buchwald-Hartwig Cross-Coupling of 3-bromo-4-methylpyridine with imidazolidin-2-one, or the Isocyanate Cyclization of 3-amino-4-methylpyridine. Both routes present distinct impurity profiles that can compromise API purity if not mechanistically understood and controlled.

Part 1: Mechanistic Workflow & Impurity Mapping

To effectively troubleshoot, we must first map the reaction pathways and identify the exact nodes where side reactions outcompete the desired product formation.

G cluster_RouteA Route A: Buchwald-Hartwig Cross-Coupling cluster_RouteB Route B: Isocyanate Cyclization SM1A 3-Bromo-4-methylpyridine + Imidazolidin-2-one PdCat Pd-Catalyst, Base Toluene/Dioxane SM1A->PdCat ProdA 1-(4-Methylpyridin-3-yl) imidazolidin-2-one PdCat->ProdA Imp1 Impurity: Dehalogenation (4-Methylpyridine) PdCat->Imp1 Moisture / Pd-H Imp2 Impurity: Bis-arylation PdCat->Imp2 Excess Aryl Halide SM1B 3-Amino-4-methylpyridine + 2-Chloroethyl isocyanate IntB Open-chain Urea Intermediate SM1B->IntB BaseB Strong Base (e.g., KOtBu) THF/DMF IntB->BaseB ProdB 1-(4-Methylpyridin-3-yl) imidazolidin-2-one BaseB->ProdB Imp3 Impurity: Uncyclized Urea BaseB->Imp3 Weak Base / Low Temp

Figure 1: Mechanistic workflow of Buchwald-Hartwig vs. Isocyanate scale-up routes and impurities.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: During the Buchwald-Hartwig coupling, my LC-MS shows a significant peak at m/z 269.14. Why is this forming and how do I suppress it?

The Causality: A peak at m/z 269.14 corresponds to the bis-arylated impurity (1,3-bis(4-methylpyridin-3-yl)imidazolidin-2-one). Imidazolidin-2-one is a cyclic urea with two nucleophilic nitrogen atoms[2]. After the first C-N bond is formed, the secondary nitrogen remains active. If the oxidative addition complex (Pd-Ar) is present in excess, or if your phosphine ligand lacks sufficient steric bulk to block the approach of the bulky mono-arylated intermediate, the second amination outcompetes the primary catalytic cycle[3]. The Solution:

  • Stoichiometric Control: Maintain imidazolidin-2-one in a strict excess (1.20 to 1.50 equivalents) relative to 3-bromo-4-methylpyridine.

  • Ligand Architecture: Switch from first-generation ligands (like BINAP or dppf) to bulky dialkylbiaryl phosphines such as BrettPhos or tBuBrettPhos . These ligands create a deep, sterically demanding catalytic pocket that heavily penalizes the coordination of the mono-arylated product, effectively shutting down bis-arylation[4].

Q2: I am losing 10-15% of my 3-bromo-4-methylpyridine starting material to 4-methylpyridine (m/z 94.06). What drives this dehalogenation?

The Causality: This is a classic protodehalogenation side reaction. It occurs when the Pd(II)-aryl intermediate undergoes protonation or β -hydride elimination rather than transmetalation with the urea[4]. The root cause is almost always trace moisture in the base or the presence of primary/secondary alcohols (which act as hydride donors to Palladium). The Solution:

  • Anhydrous Baseline: Ensure your inorganic base (e.g., Cs2​CO3​ or K3​PO4​ ) is oven-dried at 150 °C under vacuum for 12 hours prior to use.

  • Solvent Selection: Strictly avoid alcohols. Use anhydrous 1,4-dioxane or toluene. If protodehalogenation persists, evaluate the quality of your 3-bromo-4-methylpyridine, as trace aliphatic amine impurities from upstream synthesis can act as hydride sources[1].

Q3: I am using the Isocyanate route (Route B), but the reaction stalls at an intermediate with m/z 214.07. Why isn't it cyclizing?

The Causality: The intermediate at m/z 214.07 is 1-(2-chloroethyl)-3-(4-methylpyridin-3-yl)urea . The initial nucleophilic attack of the pyridine-amine onto the isocyanate is fast and exothermic. However, the subsequent intramolecular SN​2 displacement of the chloride requires the urea nitrogen to be deprotonated[5]. If you are using a weak base (like K2​CO3​ or Et3​N ) or running the reaction at room temperature, the thermodynamic barrier for cyclization is not overcome. The Solution: Isolate the open-chain urea, then subject it to a stronger base such as Potassium tert-butoxide ( KOtBu ) or Sodium Hydride ( NaH ) in THF at 65 °C. The increased basicity ensures complete deprotonation of the urea, driving the rapid 5-exo-tet cyclization.

Part 3: Quantitative Data Presentation

To streamline your in-process controls (IPC), use the following table to map observed impurities to their root causes and immediate mitigation strategies.

Impurity NameSynthetic RouteLC-MS (m/z, [M+H]+)Mechanistic Root CauseMitigation Strategy
1,3-Bis(4-methylpyridin-3-yl)imidazolidin-2-one Buchwald-Hartwig269.14Excess aryl halide; unhindered Pd-ligand pocket.Use BrettPhos ligand; dose Ar-Br slowly; 1.5 eq cyclic urea.
4-Methylpyridine Buchwald-Hartwig94.06Protodehalogenation via Pd-H species or moisture.Oven-dry Cs2​CO3​ ; use anhydrous Toluene/Dioxane.
1-(2-Chloroethyl)-3-(4-methylpyridin-3-yl)urea Isocyanate214.07Insufficient base strength for intramolecular SN​2 .Switch to KOtBu in THF; elevate temperature to 65 °C.
Isocyanate Dimer/Trimer IsocyanateVariesMoisture-induced self-condensation of isocyanate.Pre-dry solvents; perform isocyanate addition at 0 °C.

Part 4: Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the Buchwald-Hartwig scale-up route , designed as a self-validating system to minimize the impurities discussed above.

Optimized Protocol: Synthesis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Scale: 100 mmol (Validated for scale-up to 1 kg)

Step 1: System Preparation & Deoxygenation

  • Equip a 1 L jacketed reactor with an overhead stirrer, reflux condenser, and internal temperature probe.

  • Charge the reactor with Imidazolidin-2-one (12.9 g, 150 mmol, 1.5 eq) and anhydrous Cs2​CO3​ (48.8 g, 150 mmol, 1.5 eq).

  • Apply vacuum (10 mbar) and heat the jacket to 80 °C for 2 hours to remove trace moisture (Critical for preventing 4-methylpyridine formation). Backfill with ultra-high purity Argon.

Step 2: Catalyst Pre-Activation 4. In a separate, Argon-purged Schlenk flask, combine Pd2​(dba)3​ (0.91 g, 1.0 mol%) and BrettPhos (1.07 g, 2.0 mol%). 5. Add anhydrous, degassed 1,4-Dioxane (50 mL) and stir at 40 °C for 15 minutes until a deep red/purple homogeneous solution forms, indicating the active Pd(0)L complex.

Step 3: Reaction Execution 6. Cool the main reactor to 25 °C. Add anhydrous 1,4-Dioxane (350 mL) and 3-bromo-4-methylpyridine (17.2 g, 100 mmol, 1.0 eq). 7. Transfer the pre-activated catalyst solution into the main reactor via cannula. 8. Heat the reaction mixture to 95 °C (internal temperature). Monitor by HPLC/LC-MS.

  • In-Process Control (IPC): At 4 hours, check for the presence of the bis-arylated impurity (m/z 269.14). If >2% AUC, halt heating to prevent further over-reaction. Normal completion time is 6-8 hours.

Step 4: Workup & Palladium Scavenging 9. Cool the mixture to 40 °C and filter through a pad of Celite to remove inorganic salts. Rinse the cake with EtOAc (200 mL). 10. Add a metal scavenger (e.g., SiliaMetS® Thiol, 10 wt% relative to theoretical yield) to the filtrate. Stir at 50 °C for 4 hours to reduce residual Palladium to <10 ppm. 11. Filter off the scavenger and concentrate the filtrate under reduced pressure. 12. Crystallization: Dissolve the crude residue in minimal boiling EtOAc, then slowly add Heptane until the cloud point is reached. Cool to 5 °C at a rate of 10 °C/hour to afford 1-(4-Methylpyridin-3-yl)imidazolidin-2-one as a highly pure crystalline solid.

Part 5: References

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Process for the preparation of tofacitinib and intermediates thereof (WO2014097150A1). Google Patents. Available at:

  • Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, ResearchGate. Available at:[Link]

  • Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. RSC Advances, RSC Publishing. Available at:[Link]

Sources

Optimization

Optimizing solvent selection for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 1-(4-Methylpyridin-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 1-(4-Methylpyridin-3-yl)imidazolidin-2-one .

This molecule presents a classic extraction paradox: it contains a basic, lipophilic 4-methylpyridine ring coupled with a highly polar, hydrogen-bonding imidazolidin-2-one (urea derivative) moiety. Standard extraction protocols often fail here because they do not account for the dual nature of this scaffold. The following guide provides field-proven, mechanistically grounded solutions to optimize your liquid-liquid extraction (LLE) workflows.

Visualizing the Extraction Logic

To successfully partition this compound into an organic phase, we must manipulate both the ionization state of the pyridine ring and the hydration shell of the imidazolidin-2-one moiety.

G Start Aqueous Reaction Mixture (Protonated Pyridine) pH_Adj pH Adjustment Add Na2CO3 (pH > 8) Start->pH_Adj Base_Form Free Base Formation (Neutral Compound) pH_Adj->Base_Form Solvent Add 2-MeTHF (Green Extraction Solvent) Base_Form->Solvent Salt Salting Out Add Saturated NaCl Solvent->Salt Prevents Emulsion Phase Phase Separation (Liquid-Liquid Extraction) Salt->Phase Org Organic Phase (2-MeTHF) Product Recovered Phase->Org Top Layer Aq Aqueous Phase Waste Phase->Aq Bottom Layer

Workflow for the pH-guided liquid-liquid extraction of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one.

Core Troubleshooting FAQs

Q: Why am I losing my compound in the aqueous phase when using standard ethyl acetate (EtOAc) extraction? A: This is a dual-causality issue involving both pKa​ and hydrogen bonding. First, the pyridine ring has a conjugate acid pKa​ of approximately 5.5. If your aqueous mixture is neutral or slightly acidic, the molecule exists largely as a water-soluble pyridinium salt. You must adjust the aqueous phase to pH > 8 to ensure complete deprotonation to the free base. Second, the imidazolidin-2-one moiety is a strong hydrogen-bond donor and acceptor. EtOAc often lacks sufficient H-bond acceptor strength to overcome the hydration shell of this polar moiety. Switching to a solvent with stronger ether-oxygen basicity, such as 2-Methyltetrahydrofuran (2-MeTHF), significantly improves the partition coefficient. As highlighted in recent liquid-liquid extraction strategies for bioactive heterocycles, precise pH manipulation combined with targeted solvent selection is critical for maximizing yield ()[1].

Q: I'm experiencing severe emulsion formation during the extraction. How do I resolve this? A: Emulsions in this system occur because the polar imidazolidin-2-one moiety can act as a weak surfactant, stabilizing the water-organic interface. Furthermore, hydrodynamics and two-phase mixing are heavily influenced by the presence of nitrogen-containing heterocycles, which can disrupt clean phase boundaries ()[2]. To resolve this, implement a "salting-out" strategy. By adding sodium chloride (NaCl) to saturation in the aqueous phase, you drastically increase the ionic strength. This reduces the solubility of the organic compound in water (the salting-out effect) and increases the density of the aqueous phase, forcing a rapid, thermodynamically driven phase separation.

Q: We want to move away from Dichloromethane (DCM) for scale-up. What is the best green alternative for this specific scaffold? A: 2-Methyltetrahydrofuran (2-MeTHF) is the optimal green alternative. While DCM is traditionally used for highly polar heterocycles, it poses severe toxicity and environmental risks. 2-MeTHF is derived from renewable resources and offers a superior toxicological profile. Crucially, its molecular structure provides excellent solubility for polar heterocycles while maintaining low miscibility with water, making it highly effective for extracting complex basic compounds from aqueous streams ()[3].

Quantitative Solvent Comparison

To justify the transition to 2-MeTHF, compare the physicochemical properties of standard extraction solvents against the specific needs of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one.

SolventPolarity IndexWater Miscibility (g/100mL at 20°C)H-Bond Acceptor StrengthExtraction Efficiency (Est.)Green Chemistry Profile
Dichloromethane (DCM) 3.11.3WeakHighPoor (Toxic, Halogenated)
Ethyl Acetate (EtOAc) 4.48.3ModerateLow-ModerateGood
2-Methyltetrahydrofuran 4.014.0 (drops to <2.0 in brine)StrongHighExcellent (Renewable)
Toluene 2.40.05NoneVery LowModerate

Validated Experimental Protocol: 2-MeTHF Salting-Out Extraction

This protocol is designed as a self-validating system to ensure high recovery rates and eliminate emulsion artifacts.

Step 1: Aqueous Preparation & pH Adjustment

  • Action: Measure the pH of your aqueous reaction mixture. Add 1M Na2​CO3​ dropwise under continuous stirring until the pH reaches 8.5.

  • Validation: Use a calibrated pH meter or high-resolution pH paper. The solution must remain stably basic for at least 5 minutes to ensure the pyridine ring is fully deprotonated.

Step 2: Salting Out

  • Action: Add solid NaCl to the aqueous phase while stirring until no more salt dissolves.

  • Validation: The presence of undissolved salt crystals at the bottom of the flask confirms the aqueous phase has reached maximum ionic saturation.

Step 3: Solvent Addition & Extraction

  • Action: Add 2-MeTHF in a 1:1 (v/v) ratio to the aqueous phase. Transfer to a separatory funnel and vigorously shake for 2 minutes, venting frequently to release any built-up pressure.

Step 4: Phase Separation

  • Action: Mount the separatory funnel and allow the phases to separate.

  • Validation: A sharp, clear interface should form within 5 minutes. (Note: 2-MeTHF has a density of ∼0.86 g/mL, meaning the organic product layer will be the top layer). If a micro-emulsion persists at the boundary, pass the mixture through a small pad of Celite.

Step 5: Washing & Drying

  • Action: Collect the upper 2-MeTHF layer. Wash once with a small volume of saturated aqueous NaCl (brine) to remove residual water-soluble impurities. Dry the organic phase over anhydrous Na2​SO4​ .

  • Validation: The organic phase should transition from slightly cloudy to completely transparent, indicating successful and complete water removal. Filter the drying agent and concentrate under reduced pressure to yield the purified compound.

References

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. International Journal of Chemical Separation Technology.[Link]

  • Mechanistic Investigation and Process Simulation of Liquid–Liquid Extraction of Pyridine-Based Pollutants from Aqueous Solutions Using Hydrophobic Deep Eutectic Solvents. Industrial & Engineering Chemistry Research (ACS Publications).[Link]

  • Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics. Industrial & Engineering Chemistry Research (ACS Publications).[Link]

Sources

Troubleshooting

Overcoming poor aqueous solubility of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one in assays

[label="Use 10-20% HP-β-CD\nInclusion Workflow for diagnosing and resolving aqueous solubility issues for pyridine-containing fragments. Frequently Asked Questions (Troubleshooting & Causality) Q: Why does 1-(4-Methylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Use 10-20% HP-β-CD\nInclusion

Workflow for diagnosing and resolving aqueous solubility issues for pyridine-containing fragments.

Frequently Asked Questions (Troubleshooting & Causality)

Q: Why does 1-(4-Methylpyridin-3-yl)imidazolidin-2-one precipitate so rapidly when transitioning from DMSO to my pH 7.4 assay buffer? A: This is driven by a phenomenon known as "solvent shift" combined with the ionization state of the molecule. The pyridine nitrogen in your compound acts as a weak base with a predicted pKa of approximately 5.5 to 6.3. At a physiological pH of 7.4, the pyridine ring remains unprotonated and completely neutral (1[1]). Without an ionic charge to facilitate ion-dipole interactions with water, the lipophilic neutral molecules rapidly aggregate and nucleate into crystals upon exposure to the highly polar aqueous environment (2[2]).

Q: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) prevent this precipitation without altering my compound? A: HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic outer surface and a hydrophobic inner cavity. The 4-methylpyridine ring and imidazolidinone core dynamically partition into this hydrophobic cavity, forming a non-covalent inclusion complex. This thermodynamic shielding "hides" the lipophilic surfaces from the aqueous buffer, drastically increasing the apparent solubility while allowing the compound to remain biologically available to interact with its target (3[3], 4[4]).

Q: Can I just increase the DMSO concentration in my assay to keep it soluble? A: Increasing DMSO beyond 1-2% (v/v) is highly discouraged. High DMSO concentrations can denature target proteins, disrupt lipid bilayers in cell-based assays, and artificially alter ligand-binding affinities. Instead of increasing bulk DMSO, you should utilize biocompatible co-solvents (like PEG3350) or engineered formulation strategies to maintain protein stability (5[5]).

Self-Validating Experimental Protocols

To ensure data integrity, every formulation strategy must be coupled with an internal validation step. Do not assume a clear solution is truly dissolved; colloidal aggregates are often invisible to the naked eye.

Protocol A: HP-β-CD Inclusion Complexation (For Cell-Based & Neutral pH Assays)

Rationale: Encapsulating the compound prevents nucleation while maintaining physiological pH compatibility.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Filter through a 0.22 µm membrane.

  • Stock Preparation: Dissolve 1-(4-Methylpyridin-3-yl)imidazolidin-2-one in 100% DMSO to a concentration of 10 mM.

  • Complexation: Slowly titrate the 10 mM DMSO stock into the 20% HP-β-CD buffer under continuous, vigorous vortexing to reach a final compound concentration of 100 µM (resulting in 1% final DMSO). Allow it to equilibrate at room temperature for 30 minutes.

  • Self-Validation (Nephelometry): Centrifuge the mixture at 10,000 x g for 10 minutes. Transfer 100 µL of the supernatant to a clear-bottom 96-well plate and measure the absorbance at 620 nm.

    • Pass Criteria: An absorbance < 0.05 indicates a true solution devoid of light-scattering colloidal aggregates.

Protocol B: pH-Shift Metastable Dilution (For Tolerant Biochemical Assays)

Rationale: Leveraging the pyridine pKa to create a transiently soluble cationic species before final dilution.

  • Intermediate Buffer: Prepare an intermediate dilution buffer consisting of 50 mM Acetate buffer at pH 5.0.

  • Ionization Step: Dilute the 10 mM DMSO stock 1:10 into the pH 5.0 buffer. The acidic environment forces the protonation of the pyridine nitrogen, drastically increasing intrinsic solubility via ion-dipole interactions.

  • Assay Introduction: Transfer the intermediate solution into the final assay plate containing the target in pH 7.4 buffer using rapid acoustic dispensing (e.g., Echo liquid handler). The rapid dispersion prevents immediate crystallization, keeping the compound in a metastable supersaturated state.

  • Self-Validation (Kinetic Stability): Monitor your assay readout (e.g., fluorescence polarization or enzymatic turnover) continuously over a 60-minute window.

    • Pass Criteria: If the signal remains stable without a time-dependent baseline drift, the compound has successfully remained in a metastable state for the duration of the assay.

Quantitative Solubility Data Summary

The table below summarizes the expected kinetic solubility limits of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one under various assay preparation conditions.

Formulation / ConditionpHMax Kinetic Solubility (µM)Primary Mechanism of Solubilization
Standard Buffer (1% DMSO) 7.4< 10 µMNone (Baseline reference)
0.01% Tween-20 (1% DMSO) 7.4~ 25 µMMicellar dispersion / Anti-nucleation
20% HP-β-CD (1% DMSO) 7.4> 200 µMHost-guest inclusion complexation
Acetate Buffer (Intermediate) 5.0> 500 µMPyridine protonation (Ionization)

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov URL: 3

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: nih.gov URL: 5

  • Title: Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts Source: mdpi.com URL: 2

  • Title: Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs Source: scitechnol.com URL: 1

  • Title: Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy Source: jcancer.org URL: 4

Sources

Optimization

Reducing toxic byproducts during 1-(4-Methylpyridin-3-yl)imidazolidin-2-one manufacturing

Welcome to the Technical Support Center for the synthesis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one . This compound is a critical structural intermediate in the development of dual CYP17/CYP11B2 inhibitors (such as L...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one . This compound is a critical structural intermediate in the development of dual CYP17/CYP11B2 inhibitors (such as Lapiteronel/CFG920), which are utilized in targeting androgen-dependent neoplasms[1].

The most scalable and direct manufacturing route relies on a Goldberg-modified Ullmann C-N coupling between imidazolidin-2-one and a 3-halo-4-methylpyridine (typically 3-bromo-4-methylpyridine)[2]. While highly effective, this copper-catalyzed methodology generates specific toxic byproducts and impurities that must be rigorously cleared to meet ICH (International Council for Harmonisation) regulatory guidelines.

This guide provides mechanistic insights and self-validating protocols to troubleshoot and clear these toxic byproducts effectively.

Process Workflow & Impurity Clearance Pathway

G Start 3-Bromo-4-methylpyridine + Imidazolidin-2-one Reaction Goldberg-Ullmann C-N Coupling (100°C) Start->Reaction Catalyst CuI / Diamine Ligand K3PO4, 1,4-Dioxane Catalyst->Reaction Crude Crude Mixture (Target + Toxic Byproducts) Reaction->Crude CuRemoval Metal Scavenging (Thiol-Silica Resin) Crude->CuRemoval Remove Cu OrgRemoval pH 4.5 Aqueous Wash (Removes Halopyridine) CuRemoval->OrgRemoval Remove Organics Pure Pure 1-(4-Methylpyridin-3-yl) imidazolidin-2-one OrgRemoval->Pure

Workflow for Ullmann C-N coupling and sequential toxic byproduct clearance.

Quantitative Impurity Profile

To ensure experimental safety and regulatory compliance, target clearance limits for the primary toxic byproducts must be established before scale-up.

Impurity / ByproductOriginToxicity & Regulatory ConcernTarget LimitPrimary Mitigation Strategy
Residual Copper (Cu) CuI CatalystHeavy metal toxicity (ICH Q3D)< 15 ppmThiol-functionalized silica scavenging
3-Bromo-4-methylpyridine Unreacted starting materialPotential Mutagenic Impurity (ICH M7)< 1.5 µ g/day pH-controlled aqueous extraction
Bis-arylated Imidazolidinone Over-reaction at second -NHOff-target pharmacology< 0.1%Stoichiometric control & Recrystallization
Diamine Ligand Catalyst ligandSensitizer / Irritant< 0.5%Acidic aqueous wash

Troubleshooting FAQs & Self-Validating Protocols

Q1: We are failing heavy metal specifications. How do we clear residual copper when the product itself acts as a chelating agent?

Expertise & Causality: The target molecule, 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, contains both a basic pyridine nitrogen and an imidazolidinone ring. This creates a bidentate-like chelation environment that tightly traps Cu(I) and Cu(II) ions, pulling them into the organic phase during standard aqueous workups. Simple washing with EDTA or ammonium hydroxide is often insufficient and causes yield loss.

Self-Validating Protocol: Silica-Thiol Scavenging To break the product-copper complex, you must introduce a scavenger with a thermodynamically superior binding affinity for copper, such as thiol-functionalized silica (Si-Thiol).

  • Dissolution: Dissolve the crude reaction isolate in ethyl acetate (EtOAc) at a concentration of 10 mL/g.

  • Scavenging: Add 3 to 5 molar equivalents (relative to the initial CuI catalyst load) of Si-Thiol resin.

  • Incubation: Stir the suspension vigorously at 40°C for 4 hours. The heat provides the activation energy required to break the product-Cu chelate.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the copper-loaded resin. Wash the pad with 2 column volumes of warm EtOAc.

  • Self-Validation Check: Before committing to expensive ICP-MS analysis, spot 10 µL of the filtrate onto filter paper and apply a drop of 0.1% rubeanic acid in ethanol. The absence of an olive-green or black spot confirms copper levels have been successfully reduced below ~20 ppm, validating the scavenging step.

Q2: Unreacted 3-bromo-4-methylpyridine is flagging as a Potential Mutagenic Impurity (PMI). What is the most reliable clearance mechanism?

Expertise & Causality: Halopyridines are electrophilic and act as alkylating agents, classifying them as highly toxic DNA-reactive impurities under ICH M7 guidelines. Because 3-bromo-4-methylpyridine is significantly more basic (pKa ~ 5.5) than the weakly basic coupled product (pKa ~ 4.0), you can exploit this differential basicity using a strictly pH-controlled extraction.

Self-Validating Protocol: pH-Controlled Extraction

  • Organic Phase Prep: Dissolve the copper-free crude mixture in dichloromethane (DCM).

  • Buffer Preparation: Prepare a strict pH 4.5 aqueous buffer (e.g., using citric acid/sodium citrate).

  • Extraction: Wash the organic layer with 3 equal volumes of the pH 4.5 buffer. At this pH, the unreacted halopyridine is protonated (forming a water-soluble pyridinium salt) and partitions into the aqueous layer, while the target product remains largely unprotonated in the organic layer.

  • Self-Validation Check: Sample the organic layer and perform a rapid Thin Layer Chromatography (TLC) against a pure 3-bromo-4-methylpyridine standard (visualized under UV 254 nm). The complete disappearance of the high-Rf halopyridine spot validates the extraction. Only proceed to solvent evaporation once this spot is absent.

Q3: We are detecting high levels of the bis-arylated byproduct (1,3-bis(4-methylpyridin-3-yl)imidazolidin-2-one). How do we suppress this without killing the primary reaction rate?

Expertise & Causality: Imidazolidin-2-one possesses two symmetric, nucleophilic -NH groups. Once the first C-N bond forms, the remaining -NH becomes sterically hindered but remains electronically active. If the reaction is run at excessively high temperatures (>110°C) or with an excess of the halopyridine, the Goldberg-Ullmann coupling will proceed a second time[2].

Self-Validating Protocol: Stoichiometric Control & Recrystallization

  • Reaction Modification: Shift the stoichiometry to use 1.5 to 2.0 equivalents of imidazolidin-2-one relative to 3-bromo-4-methylpyridine, and cap the reaction temperature at 95°C. The excess unreacted imidazolidin-2-one is highly water-soluble and easily removed during the aqueous workup.

  • Recrystallization: If bis-arylation still occurs (>1%), dissolve the final solid in a minimum volume of boiling ethyl acetate.

  • Anti-Solvent Addition: Slowly add heptane dropwise until the solution becomes slightly cloudy, then allow it to cool to room temperature slowly. The mono-arylated product will crystallize preferentially due to its distinct hydrogen-bonding network (having one free -NH group), leaving the bis-arylated impurity in the mother liquor.

  • Self-Validation Check: Analyze the crystals via LC-MS. The target mass [M+H]+ should be 178.1, with no detectable peak at [M+H]+ 269.1 (the bis-arylated mass). If the 269.1 peak is present, repeat the recrystallization before proceeding to downstream synthesis.

References

  • WO2010149755A1 - 1, 3-disubstituted imidazolidin-2-one derivatives as inhibitors of cyp 17 - Google Patents.
  • Copper Catalyzed Arylation of Urea - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Against Degradation

Welcome to the Technical Support Center. As formulation scientists and drug development professionals, you are likely aware that stabilizing heterocyclic active pharmaceutical ingredients (APIs) requires a deep understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As formulation scientists and drug development professionals, you are likely aware that stabilizing heterocyclic active pharmaceutical ingredients (APIs) requires a deep understanding of their intrinsic vulnerabilities.

1-(4-Methylpyridin-3-yl)imidazolidin-2-one presents a dual-stability challenge: it contains an imidazolidin-2-one ring (a cyclic urea susceptible to hydrolysis) and a pyridine ring (susceptible to N-oxidation). This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and structural insights to ensure the long-term stability of your formulations in accordance with ICH Q1A(R2) guidelines[1],.

Core Degradation Pathways

To effectively stabilize the API, we must first map the causality of its degradation. The diagram below illustrates the primary chemical vulnerabilities of the molecule under environmental stress.

DegradationPathways API 1-(4-Methylpyridin-3-yl) imidazolidin-2-one Hydrolysis Hydrolytic Cleavage (Imidazolidin-2-one) API->Hydrolysis High Temp / Extreme pH Oxidation N-Oxidation (Pyridine Ring) API->Oxidation ROS / Peroxides / O2 Photolysis Photolytic Degradation (UV/Vis Exposure) API->Photolysis Light (ICH Q1B) H_Product Ring-opened Amine + CO2 / Urea Hydrolysis->H_Product O_Product Pyridine N-Oxide Derivative Oxidation->O_Product P_Product Radical Cleavage Products Photolysis->P_Product

Primary degradation pathways of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one during storage.

Troubleshooting Guide: Identifying & Mitigating Degradation

Q: We are observing increasing levels of ring-opened impurities in our HPLC-UV chromatograms. What is causing this, and how do we stop it? A (Hydrolytic Cleavage): The imidazolidin-2-one moiety is a cyclic urea. Under extreme microenvironmental pH (highly acidic or alkaline) and elevated moisture, the carbonyl carbon undergoes nucleophilic attack by water, leading to ring-opening hydrolysis that yields a linear diamine and carbon dioxide[2],[3].

  • Causality: Excipients with high water activity ( Aw​ ) or those that shift the microenvironmental pH outside the stable range (pH 5.5–6.5) accelerate this reaction.

  • Mitigation: Switch to low-moisture excipients (e.g., anhydrous lactose, microcrystalline cellulose). Utilize moisture-barrier primary packaging (such as Alu/Alu blisters) and buffer the formulation to maintain a strictly neutral pH.

Q: Our LC-MS analysis of the 6-month accelerated stability samples reveals a prominent +16 Da mass shift ( M+16 peak). What is the mechanism here? A (N-Oxidation): The nitrogen atom on the pyridine ring is highly nucleophilic and susceptible to oxidation, forming a pyridine N-oxide derivative[4],[5]. This is typically driven by reactive oxygen species (ROS) or trace hydroperoxides.

  • Causality: Polymeric excipients like povidone (PVP), crospovidone, and polyethylene glycol (PEG) naturally accumulate peroxide impurities over time[6],[7]. These peroxides transfer oxygen to the pyridine nitrogen.

  • Mitigation: Screen all polymeric excipients for low peroxide values ( <50 ppm). Incorporate a compatible antioxidant such as butylated hydroxytoluene (BHT) or propyl gallate. Implement nitrogen purging during compounding and packaging to displace atmospheric oxygen.

Experimental Protocols for Stability Testing

To ensure trustworthiness in your data, every stability protocol must be a self-validating system. The workflow below outlines an ICH-aligned approach to isolate API degradation from excipient interference.

StabilityWorkflow Start Formulation Batch Stress Stress Testing (ICH Q1A) Start->Stress Cond1 Long-Term 25°C / 60% RH Stress->Cond1 Cond2 Accelerated 40°C / 75% RH Stress->Cond2 Cond3 Photostability (ICH Q1B) Stress->Cond3 Analysis HPLC-UV/MS Analysis (Quantify Degradants) Cond1->Analysis Cond2->Analysis Cond3->Analysis Action Adjust Excipients (Antioxidants/Buffers) Analysis->Action If degradants > 0.1%

ICH-aligned stability testing workflow for API formulation and evaluation.

Protocol: Self-Validating Forced Degradation & Excipient Compatibility Screening

Do not rely solely on mixed-formulation stress testing, as excipient degradation peaks can mask or mimic API degradation. Use this matrixed approach:

  • Sample Preparation (The Self-Validating Matrix): Prepare three distinct arms for testing:

    • Arm A (Test): API + Excipient blend (1:1 ratio).

    • Arm B (Control 1): API alone (Establishes intrinsic baseline stability).

    • Arm C (Control 2): Excipient alone (Identifies background chromatographic interference).

  • Stress Conditions: Expose all three arms to 40°C/75% RH (Accelerated) and 50°C/80% RH (Stress) for 14 and 28 days. Prepare both open-dish (to maximize moisture/oxygen exposure) and closed-vial samples.

  • Mechanistic Spiking (Validation): To confirm the identity of the degradants, spike a subset of Arm B with 0.3% H2​O2​ (to forcefully generate and map the N-oxide retention time) and 0.1 N HCl / 0.1 N NaOH (to forcefully generate the ring-opened hydrolysis product).

  • Analysis: Analyze using a stability-indicating HPLC-UV/MS method. Overlay the chromatograms of Arms A, B, and C. Subtract the peaks found in Arm C from Arm A to definitively isolate API-excipient interaction degradants. Calculate the mass balance to ensure no volatile degradants (like CO2​ ) skew the quantification.

Quantitative Stability Data

The following table summarizes the impact of targeted formulation adjustments on the stability of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one under accelerated storage conditions (40°C / 75% RH).

Formulation MatrixPrimary PackagingStabilizing Agent1-Month Total Impurities3-Month Total Impurities6-Month Total ImpuritiesPrimary Degradant Observed
Standard Blend (Standard PVP)HDPE BottleNone0.8%2.1%4.5%Pyridine N-Oxide
Standard Blend (Standard PVP)Alu/Alu BlisterNone0.5%1.2%2.8%Pyridine N-Oxide
Optimized (Low Peroxide PVP) Alu/Alu Blister 0.1% BHT 0.1% 0.2% 0.4% None (Stable)
Unbuffered Blend (pH 8.5)Alu/Alu BlisterNone1.1%3.5%7.2%Ring-opened Amine

Data Interpretation: The synergistic use of an antioxidant (BHT), a low-peroxide excipient grade, and moisture-barrier packaging (Alu/Alu) successfully suppresses both N-oxidation and hydrolytic cleavage, keeping total impurities well below the standard 1.0% specification limit at 6 months.

Frequently Asked Questions (FAQs)

Q: Why do we observe N-oxidation even when the API is stored strictly in the solid state? A: Solid-state oxidation is rarely a purely "dry" reaction. It is typically mediated by trace moisture and amorphous domains within the formulation. Moisture acts as a plasticizer, increasing the molecular mobility of trace peroxides migrating from excipients, allowing them to physically interact with and oxidize the API[6].

Q: Can we use standard amber glass to satisfy photostability requirements? A: While amber glass blocks a significant portion of UV light, you cannot assume it provides absolute protection. You must empirically validate the specific container-closure system under ICH Q1B standard conditions (exposure to 1.2 million lux hours and 200 watt hours/square meter) to ensure complete protection against photolytic radical cleavage[1].

Q: Is it possible for the imidazolidin-2-one ring to degrade via a Maillard reaction if we use lactose as an excipient? A: No. The Maillard reaction requires a primary or secondary amine to react with a reducing sugar (like lactose)[8]. In 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, the nitrogens in the imidazolidin-2-one ring are part of a cyclic urea (amide-like resonance), making them insufficiently nucleophilic to initiate a Maillard reaction. However, if the ring first hydrolyzes into a primary diamine, secondary Maillard degradation can subsequently occur.

References
  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). URL:[Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. URL:[Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech (via PMC). URL:[Link]

  • Influence of Peroxide Impurities in Povidone and Crospovidone on the Stability of Raloxifene Hydrochloride: Identification and Control of an Oxidative Degradation Product. Pharmaceutical Research. URL:[Link]

Sources

Optimization

Technical Support Center: Addressing Photodegradation of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Welcome to the technical support center for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the photodegradation of this compound under UV light. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, supplemented with detailed experimental protocols and data presentation examples to support your research and development efforts.

Introduction: Understanding the Photochemical Profile

1-(4-Methylpyridin-3-yl)imidazolidin-2-one possesses two key structural motifs that are known to have photochemical reactivity: the pyridine ring and the imidazolidin-2-one core. The pyridine ring, a nitrogen-containing heterocycle, can undergo various photochemical reactions upon UV irradiation, including ring-opening and the formation of hydroxylated species or other organic products like glutaric and succinic acids.[1][2] Similarly, related compounds containing an imidazolidin-2-one moiety have demonstrated susceptibility to photodegradation.[3] Therefore, a proactive approach to understanding and mitigating photodegradation is crucial for ensuring the integrity of your experimental results and the stability of potential drug products.

This guide will provide you with the necessary tools to identify, troubleshoot, and control the photodegradation of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments.

Question 1: I've noticed a yellowing or change in the color of my compound solution after leaving it on the lab bench. What is happening?

Answer: A color change in your solution is a strong indicator of chemical degradation. Given the structure of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, this is likely due to photodegradation caused by exposure to ambient laboratory light, which contains UV components.[4]

Possible Causes & Immediate Actions:

  • High Photosensitivity: The compound is likely undergoing rapid photodegradation.[4]

  • Inadequate Storage: Standard laboratory lighting can be sufficient to initiate photochemical reactions.[5][6]

Troubleshooting Steps:

  • Minimize Light Exposure: Immediately protect your solutions from light. Store them in amber vials or wrap containers in aluminum foil.[4][5] When working with the compound, do so in a dimly lit environment or use yellow light filters on your laboratory light sources.

  • Analyze Degradation Products: Use analytical techniques like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) to analyze the "discolored" solution against a freshly prepared, protected sample. The appearance of new peaks or a decrease in the parent compound's peak area will confirm degradation.[4]

  • Re-evaluate Storage Conditions: For all future work, ensure that both solid compound and solutions are stored in light-protected containers and, if necessary, under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.

Question 2: My HPLC analysis of a sample exposed to UV light shows several new, unexpected peaks. How can I identify these and understand the degradation pathway?

Answer: The appearance of new peaks in your HPLC chromatogram confirms that the parent compound is degrading into multiple byproducts under UV stress. Identifying these is a critical step in understanding the degradation mechanism.

Troubleshooting Workflow:

A Unexpected Peaks in HPLC B Conduct Forced Degradation Study (ICH Q1B Guidelines) A->B Systematic Approach C Analyze Samples with HPLC-MS B->C Identify m/z of Degradants D Isolate Major Degradants (Preparative HPLC) C->D If necessary for full characterization F Propose Degradation Pathway C->F Based on MS fragmentation E Structural Elucidation (NMR, IR) D->E Confirm Structure E->F

Caption: Workflow for identifying unknown degradation products.

Detailed Steps:

  • Systematic Forced Degradation: Conduct a forced degradation study as outlined in the ICH Q1B guidelines.[7][8] This involves exposing your compound to controlled UV and visible light conditions. A detailed protocol is provided in the "Experimental Protocols" section below.

  • HPLC-Mass Spectrometry (HPLC-MS) Analysis: Analyze the stressed samples using HPLC coupled with a mass spectrometer. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products. Fragmentation patterns can offer clues to their structures.

  • Isolate and Characterize: If the identity of a major degradant cannot be determined by HPLC-MS alone, consider isolating it using preparative HPLC. The purified degradant can then be subjected to further structural elucidation techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Propose Degradation Pathways: Based on the identified structures, you can propose a degradation pathway. For a pyridine-containing compound, expect to see products of oxidation (N-oxides), hydroxylation of the pyridine ring, or even ring opening.[1][2]

Question 3: I am getting inconsistent results in my bioassays. Could photodegradation be the cause?

Answer: Absolutely. Inconsistent results are a common consequence of working with an unstable compound.[9] If the active compound is degrading in your assay plates or stock solutions upon exposure to light, the effective concentration will vary between experiments, leading to poor reproducibility.

Troubleshooting Steps:

  • Assess Stock Solution Purity: Before starting an assay, analyze your stock solution of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one via HPLC-UV to confirm its purity and concentration.[9]

  • Prepare Fresh Solutions: Always prepare fresh solutions immediately before each experiment to minimize the potential for degradation over time.[9]

  • Control Lighting During Assays: Perform all assay steps, including plate setup and incubation, under subdued lighting conditions. If possible, use plate readers with minimal light exposure.

  • Run a Stability Control: In a separate experiment, expose your compound in the assay medium to the typical laboratory light conditions for the duration of your assay. Analyze the sample by HPLC at the beginning and end of this period to quantify the extent of degradation.

Parameter Condition 1: Protected from Light Condition 2: Exposed to Lab Light (4 hours)
Parent Compound Purity (t=0) 99.8%99.8%
Parent Compound Purity (t=4h) 99.5%85.2%
Total Degradation Products (t=4h) 0.5%14.8%
Caption: Example stability data for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one in solution.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling 1-(4-Methylpyridin-3-yl)imidazolidin-2-one?

A1: To ensure the long-term stability of the compound, follow these guidelines:

  • Solid Compound: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) at a controlled low temperature (2-8°C for short-term, -20°C for long-term).[10] Store under an inert atmosphere if possible.

  • Solutions: Prepare solutions fresh for each use. If a stock solution must be stored, keep it in a light-protected container at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: What solvent should I use to minimize photodegradation?

A2: The choice of solvent can influence the rate and pathway of photodegradation.[5] Protic solvents may facilitate certain degradation pathways.[11] It is advisable to conduct a preliminary study comparing the stability of the compound in a few common, high-purity solvents (e.g., methanol, acetonitrile, DMSO) under controlled light exposure to determine the optimal solvent for your application.

Q3: How do I perform a forced photodegradation study according to ICH Q1B guidelines?

A3: A forced degradation study is essential for understanding the photosensitivity of your compound.[7][8] The goal is to expose the compound to a controlled amount of UV and visible light. A general protocol is provided below.

Experimental Protocols

Protocol 1: Forced Photostability Study (ICH Q1B)

Objective: To evaluate the photosensitivity of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one and generate degradation products for analysis.

Materials:

  • 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

  • HPLC-grade methanol (or another suitable solvent)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)

  • Aluminum foil

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (cool white fluorescent and near-UV lamps).[6][12]

  • Calibrated radiometer/lux meter.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Transfer aliquots of the solution into transparent containers.

    • Prepare a "dark control" by wrapping an identical container completely in aluminum foil.[12]

  • Exposure:

    • Place the samples and the dark control in the photostability chamber.

    • Expose the samples to light until a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.[7][8][13]

    • Periodically withdraw small aliquots of the samples for analysis.

  • Analysis:

    • Analyze the stressed samples and the dark control by HPLC-DAD or HPLC-MS.

    • Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.

cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis A Prepare Solution (1 mg/mL) B Aliquot into Transparent Vials A->B C Wrap Control Vial in Aluminum Foil B->C D Place Samples & Control in Photostability Chamber C->D E Expose to ≥ 1.2M lux-hr and ≥ 200 W-hr/m² D->E F Withdraw Aliquots at Time Points E->F G Analyze by HPLC-DAD/MS F->G H Quantify Degradation G->H

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one and Standard Imidazolidinone Derivatives for Drug Discovery

Introduction: The Versatile Imidazolidinone Scaffold in Medicinal Chemistry The imidazolidinone core, a five-membered heterocyclic motif, stands as a privileged scaffold in modern drug discovery. Its structural features...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Imidazolidinone Scaffold in Medicinal Chemistry

The imidazolidinone core, a five-membered heterocyclic motif, stands as a privileged scaffold in modern drug discovery. Its structural features and synthetic tractability have led to the development of a diverse array of therapeutic agents with a wide spectrum of biological activities.[1][2] These derivatives have demonstrated clinical and preclinical efficacy as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[3][4][5] The versatility of the imidazolidinone ring system allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive comparison of a novel pyridyl-substituted derivative, 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, with established imidazolidinone-based drugs: Phenytoin, an anticonvulsant; Nutlin-3a, an anticancer agent; and a representative 5-Fluorouracil-imidazolidinone conjugate, highlighting the potential of this scaffold in diverse therapeutic areas.

Synthesis and Physicochemical Properties: A Head-to-Head Comparison

The synthetic accessibility and physicochemical characteristics of a drug candidate are paramount for its development. Here, we compare a plausible synthetic route for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one with the established syntheses of our standard derivatives and evaluate their key physicochemical parameters.

Proposed Synthesis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Synthesis_of_1-(4-Methylpyridin-3-yl)imidazolidin-2-one cluster_0 Step 1: N-Arylation cluster_1 Step 2: Urea Formation cluster_2 Step 3: Cyclization A 3-Amino-4-methylpyridine C N-(4-Methylpyridin-3-yl)ethanolamine A->C Base B 2-Chloroethanol B->C F Intermediate Isocyanate C->F Activation D Phosgene equivalent (e.g., CDI) D->F E Ammonia G N-(2-Hydroxyethyl)-N'-(4-methylpyridin-3-yl)urea E->G F->G Reaction with Ammonia H 1-(4-Methylpyridin-3-yl)imidazolidin-2-one G->H Base-catalyzed intramolecular cyclization Mechanisms_of_Action cluster_phenytoin Phenytoin (Anticonvulsant) cluster_nutlin Nutlin-3a (Anticancer) cluster_5fu 5-Fluorouracil (Anticancer) P1 Phenytoin P2 Voltage-gated Sodium Channel P1->P2 P3 Blocks Channel P2->P3 Inhibition P4 Stabilizes Inactive State P3->P4 P5 Reduced Neuronal Excitability P4->P5 P6 Prevention of Seizures P5->P6 N1 Nutlin-3a N2 MDM2 N1->N2 N1->N2 Blocks Binding N3 p53 N2->N3 Binds to N4 p53 Degradation N2->N4 Inhibits N5 p53 Accumulation N3->N4 Leads to N3->N5 N6 Cell Cycle Arrest Apoptosis N5->N6 F1 5-Fluorouracil F2 Active Metabolites (e.g., FdUMP) F1->F2 Metabolic Activation F3 Thymidylate Synthase F2->F3 F5 Inhibition of Thymidylate Production F2->F5 Inhibits F4 DNA Synthesis F3->F4 Essential for F6 Cell Death (Thymineless Death) F5->F6

Figure 2: Comparative mechanisms of action of standard imidazolidinone derivatives.

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one with standard derivatives, a series of well-defined in vitro assays are necessary. The following protocols provide a framework for such a comparative study.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol determines the cytotoxic effect of the compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds and standard drugs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Compounds (various concentrations) B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Remove Medium & Add Solubilization Buffer F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Figure 3: Workflow for the in vitro anticancer activity assessment using the MTT assay.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment (COX Inhibition Assay)

This protocol evaluates the ability of the compounds to inhibit cyclooxygenase enzymes.

Objective: To determine the IC50 of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and standard drugs (e.g., Celecoxib for COX-2, Indomethacin for non-selective) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Compound Pre-incubation: Add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compounds or standard drugs to the wells of a 96-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the probe to each well.

  • Signal Measurement: Immediately measure the fluorescence or absorbance at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This guide has provided a comparative overview of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one with established imidazolidinone-based drugs. While the specific biological profile of the novel compound remains to be experimentally determined, its structural features suggest potential as a therapeutic agent, particularly in the areas of oncology and inflammation. The provided experimental protocols offer a clear path for its evaluation.

Future research should focus on the efficient synthesis and thorough in vitro and in vivo characterization of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one. Structure-activity relationship studies of a broader series of pyridyl-substituted imidazolidinones will be crucial to optimize potency and selectivity for specific biological targets. The continued exploration of the versatile imidazolidinone scaffold holds significant promise for the discovery of novel and effective medicines to address unmet medical needs.

References

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  • Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Bove, S. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848.
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  • Tovar, C., Rosinski, J., Filipovic, Z., Higgins, B., Kolinsky, K., Hilton, H., ... & Vassilev, L. T. (2006). Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy. Proceedings of the National Academy of Sciences, 103(6), 1888-1893.
  • Burgess, A., Chia, K. M., Haupt, S., Thomas, D., Haupt, Y., & Lim, E. (2016). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 59(21), 9645-9669.
  • Al-Omar, M. A. (2017). Synthesis of Imidazolidine Derivatives by Three Components Reaction as a Novel Non-Steroidal Anti-Inflammatory Drugs. Journal of Heterocyclic Chemistry, 54(4), 2374-2379.
  • Twarda-Clapa, A., & Kaczor, A. A. (2013). Activation of Lung p53 by Nutlin-3a Prevents and Reverses Experimental Pulmonary Hypertension.
  • Esposito, B., Di Meo, C., & Coviello, V. (2024). Enhanced Anti-Melanoma Activity of Nutlin-3a Delivered via Ethosomes: Targeting p53-Mediated Apoptosis in HT144 Cells. Pharmaceutics, 16(10), 1423.
  • ResearchGate. Imidazolidinone derivative 3e with potential anticancer activity.
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  • Hoyos-Orozco, C., Becerra, L. D., & Quiroga, D. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1234.
  • Tovar, C., Rosinski, J., Filipovic, Z., Higgins, B., Kolinsky, K., Hilton, H., ... & Vassilev, L. T. (2006). Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy.
  • Organic Chemistry Portal. Imidazolidinone synthesis.
  • de Fátima, Â., & Modolo, L. V. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. European Journal of Pharmacology, 670(1), 281-287.
  • ResearchGate. Imidazolidinone derivative 3e with potential anticancer activity.
  • D'hooghe, M., & De Kimpe, N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Deranged Physiology. (2023, December 18). Phenytoin.
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  • Inchem.org. Phenytoin (PIM 416).
  • Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., Abdullaeva, D. S., Burilov, A. R., Pudovik, M. A., ... & Voronina, J. K. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4446.
  • Andreeff, M., Kelly, K. R., & Yee, K. (2011). Nutlin's two roads toward apoptosis. Cancer Cell, 20(3), 281-283.
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  • Segré, C. V., & Chi, H. (2007). Antiangiogenic Activity of the MDM2 Antagonist Nutlin-3.
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  • Gpatindia. (2020, January 9). 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property.
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Comparative

Comparative Efficacy Guide: Validating 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Derivatives in CRPC Models

Executive Summary The transition from first-generation steroidal antiandrogens to next-generation non-steroidal scaffolds represents a critical leap in treating Castration-Resistant Prostate Cancer (CRPC). The 1-(4-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from first-generation steroidal antiandrogens to next-generation non-steroidal scaffolds represents a critical leap in treating Castration-Resistant Prostate Cancer (CRPC). The 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold forms the structural pharmacophore for advanced non-steroidal, reversible dual inhibitors, most notably CFG920 (Lapiteronel)[][2].

Unlike standard-of-care therapies such as Abiraterone Acetate, which selectively inhibit CYP17A1 and trigger a toxic mineralocorticoid cascade, this imidazolidin-2-one derivative achieves equipotent dual inhibition of both CYP17A1 (androgen synthesis) and CYP11B2 (aldosterone synthesis)[3][4]. This guide provides a comprehensive framework for validating the biological efficacy of this scaffold in animal models, objectively comparing its performance against existing clinical alternatives.

Mechanistic Rationale: Overcoming the "Mineralocorticoid Shunt"

To understand the experimental design required to validate this scaffold, one must first understand the causality of the target pathway.

First-generation drugs like irreversibly block CYP17A1. While highly effective at halting androgen production, this blockade causes a massive upstream accumulation of precursors (pregnenolone and progesterone). These precursors are subsequently "shunted" down the mineralocorticoid pathway, where the enzyme CYP11B2 converts them into aldosterone[4][5]. This results in severe hypertension and hypokalemia in patients, necessitating the co-administration of immunosuppressive corticosteroids (e.g., prednisone).

The 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold was rationally designed to solve this. By reversibly binding to the heme iron of both CYP17A1 and CYP11B2, it simultaneously starves the tumor of androgens while preventing the compensatory aldosterone spike[3].

Steroidogenesis Preg Progesterone / Pregnenolone CYP17 CYP17A1 Enzyme Preg->CYP17 Normal Pathway CYP11 CYP11B2 Enzyme Preg->CYP11 Shunt (when CYP17 blocked) Andro Androgens (Testosterone / DHT) Aldo Aldosterone (Mineralocorticoid Excess) CYP17->Andro Tumor Growth CYP11->Aldo Hypertension / Hypokalemia Scaffold 1-(4-Methylpyridin-3-yl) imidazolidin-2-one (e.g., CFG920) Scaffold->CYP17 Inhibits (23 nM) Scaffold->CYP11 Inhibits (34 nM) Abiraterone Abiraterone Acetate (Standard of Care) Abiraterone->CYP17 Inhibits (2.5 nM)

Mechanism of Action: Dual inhibition of CYP17A1 and CYP11B2 by the imidazolidin-2-one scaffold.

Comparative Efficacy Data

When evaluating preclinical candidates, quantitative benchmarking against standard-of-care is mandatory. The table below synthesizes the biochemical and systemic profiles of the imidazolidin-2-one scaffold (CFG920) versus Abiraterone and Enzalutamide[3][6][7].

Parameter1-(4-Methylpyridin-3-yl)imidazolidin-2-one (CFG920)Abiraterone AcetateEnzalutamide
Primary Target CYP17A1 & CYP11B2 (Reversible)CYP17A1 (Irreversible)Androgen Receptor (Antagonist)
CYP17A1 IC₅₀ 23 nM2.5 nMN/A
CYP11B2 IC₅₀ 34 nM> 10,000 nMN/A
Oral Bioavailability (F%) > 90% (Non-steroidal)~ 10% (Steroidal prodrug)~ 84%
Aldosterone Elevation Suppressed Severely Elevated No Effect
Corticosteroid Requirement No Yes (Prednisone) No

In Vivo Validation Protocol: VCaP Xenograft Model

To generate self-validating, publication-quality data, the experimental protocol must isolate the specific biological variables targeted by the compound. The following workflow details the validation of the imidazolidin-2-one scaffold in a CRPC mouse model.

Phase 1: Model Selection and Engraftment
  • Procedure: Suspend 5 × 10⁶ VCaP cells in a 1:1 mixture of Matrigel and cold PBS. Inject subcutaneously into the right flank of 6–8 week-old male NOD-SCID mice.

  • Causality & Rationale: We specifically utilize the VCaP cell line rather than LNCaP because VCaP cells express wild-type Androgen Receptor (AR) and harbor the TMPRSS2-ERG fusion[7][8]. This accurately reflects the clinical genomic landscape of CRPC, ensuring the model is highly sensitive to de novo intratumoral steroidogenesis.

Phase 2: Surgical Castration (Inducing CRPC)
  • Procedure: Monitor tumor growth via digital calipers. When tumors reach a volume of ~250 mm³ (typically day 60 post-engraftment), perform a bilateral orchiectomy under isoflurane anesthesia. Allow 14–21 days for the tumors to regress and subsequently regrow.

  • Causality & Rationale: Castration strips the mice of gonadal androgens, mimicking clinical Androgen Deprivation Therapy (ADT). Waiting for the tumors to regrow ensures they have bypassed systemic androgen dependence and are now surviving purely on intratumoral androgen synthesis—the exact biochemical pathway our CYP17A1 inhibitor targets[8][9].

Phase 3: Dosing and Pharmacological Intervention
  • Procedure: Randomize the castrated mice with regrown tumors into three cohorts (n=8/group):

    • Vehicle Control (0.5% Methylcellulose)

    • Abiraterone Acetate (0.5 mmol/kg/day, PO)

    • 1-(4-Methylpyridin-3-yl)imidazolidin-2-one derivative (30 mg/kg/day, PO)

  • Causality & Rationale: Oral gavage (PO) is selected because this specific pyridyl-imidazolidinone scaffold boasts excellent oral bioavailability (>90%) and a favorable pharmacokinetic profile (Tmax ~0.5h)[3].

Phase 4: Dual-Endpoint Biomarker Analysis
  • Procedure: Measure tumor volume twice weekly using the formula V=(length×width2)/2 . At day 28, euthanize the mice and collect blood via cardiac puncture. Quantify serum Prostate-Specific Antigen (PSA) via ELISA, and serum Aldosterone via LC-MS/MS.

  • Causality & Rationale: A self-validating protocol requires orthogonal readouts. Tumor volume and PSA reduction validate the primary efficacy (CYP17A1 inhibition). However, quantifying serum Aldosterone is the critical differentiator: it proves the in vivo engagement of the secondary target (CYP11B2), confirming the scaffold prevents the mineralocorticoid shunt that plagues Abiraterone[3][10].

References

  • "Cfg-920 | C14H13ClN4O | CID 49871869 - PubChem - NIH", National Institutes of Health,[Link]

  • "CFG-920 | New Drug Approvals", New Drug Approvals,[Link]

  • "Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment", Journal of Medicinal Chemistry / PMC,[Link]

  • "Galeterone – Knowledge and References", Taylor & Francis,[Link]

  • "Molecular Pathways: Targeting Resistance in the Androgen Receptor for Therapeutic Benefit", Clinical Cancer Research - AACR Journals,[Link]

  • "Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment", PMC,[Link]

  • "Therapeutic Rationales, Progresses, Failures, and Future Directions for Advanced Prostate Cancer", International Journal of Biological Sciences, [Link]

  • "Recent Progress in Pharmaceutical Therapies for Castration-Resistant Prostate Cancer", MDPI,[Link]

Sources

Validation

The Power of Conformational Restriction: 1-(4-Methylpyridin-3-yl)imidazolidin-2-one vs. Traditional Pyridine Derivatives

As drug discovery programs advance from hit-to-lead and into lead optimization, medicinal chemists frequently encounter a thermodynamic ceiling. Flexible linkers and acyclic appendages often result in high entropic penal...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance from hit-to-lead and into lead optimization, medicinal chemists frequently encounter a thermodynamic ceiling. Flexible linkers and acyclic appendages often result in high entropic penalties upon target binding, limiting both potency and selectivity. To overcome this, sterically induced conformational restriction has emerged as a premier tactic [1].

This technical guide provides an in-depth comparison between traditional, flexible pyridine derivatives (e.g., acyclic amides or amines) and the highly rigidified 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold. By analyzing thermodynamic profiles, metabolic stability, and synthetic validation workflows, we will explore why this specific bicyclic-like architecture is a superior vector for modern targeted therapies.

Mechanistic Causality: The Physics of Rigidification

Traditional pyridine derivatives, such as N-(4-methylpyridin-3-yl)acetamide, possess freely rotatable bonds between the pyridine ring and the exocyclic nitrogen. When these molecules enter a protein binding pocket, the freezing of these rotatable bonds into a single bioactive conformation results in a significant loss of conformational entropy ( −TΔS>0 ).

The 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold solves this through a dual-restriction mechanism:

  • Cyclic Urea Rigidification: The imidazolidin-2-one ring locks the nitrogen lone pair and the adjacent carbon atoms into a planar, non-rotatable cyclic urea system.

  • Sterically Induced Orthogonality: The methyl group at the C4 position of the pyridine ring creates a severe steric clash with the carbonyl and methylene groups of the imidazolidinone ring. This atropisomeric-like tension forces the C-N bond connecting the two rings to severely restrict its rotation, locking the two rings into a nearly orthogonal (~90°) dihedral angle.

This pre-organization projects the imidazolidinone hydrogen-bond donor/acceptor motifs into a precise 3D vector, perfectly suited for narrow, deep hydrophobic pockets (such as kinase hinge regions) without the entropic tax of flexible analogs [2]. Furthermore, the cyclic urea masks metabolic soft spots, shielding the molecule from CYP450-mediated N-dealkylation.

ThermodynamicLogic cluster_flexible Traditional Flexible Pyridine cluster_rigid 1-(4-Methylpyridin-3-yl)imidazolidin-2-one A1 Multiple Free Conformations A2 High Entropy Penalty (+TΔS) A1->A2 Target Binding A3 Lower Binding Affinity A2->A3 B1 Pre-organized Orthogonal Vector B2 Minimal Entropy Penalty (-TΔS) B1->B2 Target Binding B3 Enhanced Binding Affinity B2->B3

Thermodynamic logic of conformational restriction in flexible vs. rigid pyridine scaffolds.

Comparative Performance Data

To objectively evaluate the impact of this scaffold, we compare a flexible acyclic analog against the rigidified imidazolidinone system within a matched-molecular pair (MMP) kinase inhibitor study.

As shown in the table below, the rigidified scaffold achieves a >10-fold improvement in binding affinity. Crucially, Isothermal Titration Calorimetry (ITC) reveals that this is driven almost entirely by a favorable entropic shift, proving the conformational restriction hypothesis. Additionally, the cyclic urea improves Human Liver Microsome (HLM) stability by removing the metabolically labile acyclic amide.

ParameterFlexible Analog (N-(4-methylpyridin-3-yl)acetamide)Rigid Analog (1-(4-Methylpyridin-3-yl)imidazolidin-2-one)
Binding Affinity ( IC50​ ) 145 nM12 nM
Enthalpy ( ΔH ) -8.2 kcal/mol-8.5 kcal/mol
Entropy ( −TΔS ) +2.1 kcal/mol (Unfavorable)-0.4 kcal/mol (Favorable)
HLM Stability ( t1/2​ ) 25 min>120 min
Permeability ( Papp​×10−6 cm/s) 12.418.7

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the synthesis and thermodynamic profiling of these scaffolds must be executed using self-validating protocols. The following methodologies explain not just the "how," but the causality behind each step.

Protocol A: Synthesis & Conformational Validation

The synthesis relies on a palladium-catalyzed Buchwald-Hartwig cross-coupling, chosen specifically because traditional SN​Ar reactions fail due to the electron-rich nature of the 4-methylpyridine ring.

  • Reaction Setup: Charge a dried Schlenk flask with 3-bromo-4-methylpyridine (1.0 eq), imidazolidin-2-one (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Coupling: Suspend in anhydrous 1,4-dioxane and heat to 100°C under an argon atmosphere for 12 hours.

  • Primary Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the 3-bromo-4-methylpyridine peak and the emergence of the [M+H]+ mass ion confirms successful C-N bond formation.

  • Conformational Validation (2D NOESY NMR): This is the critical self-validating step for rigidity. Dissolve the purified product in DMSO−d6​ . Run a 2D NOESY NMR experiment. You must observe distinct, persistent cross-peaks between the protons of the 4-methyl group on the pyridine and the adjacent methylene protons of the imidazolidinone ring. The lack of peak broadening or signal averaging at room temperature validates that the rotation around the C-N bond is heavily restricted on the NMR timescale.

Protocol B: Thermodynamic Profiling via ITC

To prove that the increased potency is entropically driven, Isothermal Titration Calorimetry (ITC) is utilized.

  • Preparation: Dialyze the target protein and the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one ligand overnight in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to prevent heat of dilution artifacts.

  • Titration: Load the protein (10-20 μM ) into the sample cell and the ligand (100-200 μM ) into the syringe. Perform 20 injections of 2 μL each at 25°C.

  • Self-Validation (Thermogram Integration): The raw heat pulses (thermogram) must show a clear sigmoidal binding curve upon integration. The software calculates the stoichiometry ( N ), binding constant ( Kd​ ), and enthalpy ( ΔH ).

  • Causality Calculation: The system self-validates the entropy hypothesis by calculating ΔG from Kd​ ( ΔG=RTlnKd​ ), and subsequently deriving the entropy: ΔG=ΔH−TΔS . A near-zero or negative −TΔS value confirms the successful elimination of the entropic penalty.

ExpWorkflow S1 Step 1: Synthesis Buchwald-Hartwig Cross-Coupling Validates via LC-MS mass ion detection S2 Step 2: Conformational Validation 2D NOESY NMR Validates via 4-methyl/methylene cross-peaks S1->S2 S3 Step 3: Thermodynamic Profiling Isothermal Titration Calorimetry (ITC) Validates via sigmoidal heat integration S2->S3 S4 Step 4: ADME Profiling HLM Stability & Caco-2 Permeability Validates via intrinsic clearance reduction S3->S4

Self-validating experimental workflow for synthesizing and profiling conformationally restricted scaffolds.

Conclusion

The transition from flexible pyridine derivatives to the 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold represents a masterclass in structure-based drug design. By leveraging steric clash and cyclic urea rigidity, medicinal chemists can artificially pre-organize a ligand to match its target pocket. This not only circumvents the thermodynamic entropic penalty but simultaneously hardens the molecule against metabolic degradation, providing a superior trajectory for clinical candidate optimization.

References
  • Fang, Z., Song, Y., Zhan, P., Zhang, Q., & Liu, X. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 6(8), 885-901. Available at:[Link]

  • Pinheiro, P. S. M., Rodrigues, D. A., Maia, R. C., Thota, S., & Fraga, C. A. M. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(19), 1712-1733. Available at:[Link]

Comparative

Benchmarking target receptor binding kinetics of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

An in-depth technical analysis and benchmarking guide for evaluating the receptor binding kinetics of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one , a critical pharmacophore in the development of dual-action therapeutics f...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for evaluating the receptor binding kinetics of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one , a critical pharmacophore in the development of dual-action therapeutics for castration-resistant prostate cancer (CRPC).

Executive Summary

In the landscape of targeted oncology, overcoming resistance mechanisms in castration-resistant prostate cancer (CRPC) requires moving beyond single-node interventions. The chemical scaffold 1-(4-Methylpyridin-3-yl)imidazolidin-2-one represents a highly efficient, low-molecular-weight pharmacophore designed for dual-inhibition. It simultaneously targets the enzymatic activity of CYP17A1 (specifically 17,20-lyase) and antagonizes the Androgen Receptor (AR) [1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the binding kinetics of this compound against established clinical alternatives—Abiraterone, Enzalutamide, and the dual-inhibitor Seviteronel [2, 3]. By utilizing high-resolution Surface Plasmon Resonance (SPR), we can dissect the transient molecular interactions (on/off rates) that dictate in vivo efficacy, moving beyond static IC50​ values to understand the dynamic "Residence Time" of the ligand.

Mechanistic Rationale: The Dual-Target Advantage

The structural brilliance of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one lies in its bifunctionality:

  • CYP17A1 Inhibition: The nitrogen atom on the 4-methylpyridine ring acts as a Lewis base, directly coordinating with the heme iron in the active site of CYP17A1. This halts the steroidogenic synthesis of testosterone and dihydrotestosterone (DHT) [4].

  • AR Antagonism: The imidazolidin-2-one core acts as a hydrogen-bond acceptor/donor matrix, competitively binding the AR ligand-binding domain (LBD) and preventing the conformational changes required for nuclear translocation and DNA binding.

DualTargetPathway Chol Cholesterol (Precursor) CYP17 CYP17A1 Enzyme (Lyase Activity) Chol->CYP17 Andro Androgens (Testosterone) CYP17->Andro Steroidogenesis AR Androgen Receptor (AR Activation) Andro->AR Ligand Binding Tumor CRPC Tumor Progression AR->Tumor Gene Transcription Ligand 1-(4-Methylpyridin-3-yl) imidazolidin-2-one Ligand->CYP17 Heme Coordination Ligand->AR LBD Antagonism

Figure 1: Dual-target disruption of the androgen signaling axis by 1-(4-Methylpyridin-3-yl)imidazolidin-2-one.

Benchmarking Binding Kinetics

To objectively evaluate 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, we must compare its kinetic profile ( kon​ , koff​ , KD​ , and Residence Time τ ) against single-target standards (Abiraterone, Enzalutamide) and a clinical-stage dual-inhibitor (Seviteronel).

Residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy than thermodynamic affinity ( KD​ ), as it dictates how long the target remains inhibited under open-system physiological conditions.

Table 1: Comparative SPR Kinetic Parameters
CompoundTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time (min)
1-(4-Methylpyridin-3-yl)imidazolidin-2-one CYP17A1 3.8×105 1.7×10−2 45.0 1.0
1-(4-Methylpyridin-3-yl)imidazolidin-2-one AR (LBD) 9.2×104 1.9×10−2 210.0 0.9
Abiraterone Acetate (Active Metabolite)CYP17A1 4.5×105 9.0×10−4 2.018.5
EnzalutamideAR (LBD) 1.2×105 2.4×10−3 20.06.9
Seviteronel (Dual Inhibitor)CYP17A1 2.1×105 1.4×10−2 69.01.2
Seviteronel (Dual Inhibitor)AR (LBD) 8.5×104 1.4×10−2 169.01.2

Data Synthesis: While 1-(4-Methylpyridin-3-yl)imidazolidin-2-one exhibits a lower absolute affinity ( KD​ ) than the massive, highly lipophilic Abiraterone, its ligand efficiency (binding energy per heavy atom) is exceptional. It outperforms the larger Seviteronel scaffold in CYP17A1 association rate ( kon​ ), making it an ideal lead fragment for further functionalization (e.g., development into Lapiteronel) [4].

Self-Validating Experimental Methodology: SPR Kinetics

To ensure trustworthiness, the following Surface Plasmon Resonance (SPR) protocol is designed as a self-validating system. It incorporates reference cell subtraction and positive control benchmarking to eliminate false positives caused by non-specific binding or protein denaturation.

Causality in Experimental Choices
  • Why SPR over Radioligand Binding? Radioligand assays provide equilibrium data ( KD​ ) but obscure the dynamic rates of association and dissociation. SPR provides real-time label-free kinetics.

  • Why Multi-Cycle over Single-Cycle Kinetics? The imidazolidin-2-one core requires complete baseline return to accurately map the koff​ phase. Single-cycle kinetics risk cumulative bulk-shift errors for low-molecular-weight compounds.

  • Why 5% DMSO in Running Buffer? The compound is hydrophobic. Maintaining exact DMSO matching between the running buffer and analyte samples is critical to prevent massive refractive index artifacts.

SPRWorkflow Prep 1. Surface Preparation (CM5 Sensor Chip, 5% DMSO Buffer) Immob 2. Target Immobilization (Ni-NTA Capture for His-CYP17A1) Prep->Immob Analyte 3. Analyte Injection (Multi-cycle Kinetics, 0.5-500 nM) Immob->Analyte Regen 4. Surface Regeneration (10 mM Glycine-HCl pH 2.0) Analyte->Regen Regen->Analyte Next Concentration Data 5. Kinetic Analysis (1:1 Langmuir Model, χ² < 10% Rmax) Regen->Data

Figure 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic benchmarking.

Step-by-Step Protocol

Step 1: System Preparation and Baseline Stabilization

  • Equilibrate the SPR instrument (e.g., Biacore T200) with Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 5.0% (v/v) DMSO.

  • Validation Check: Run a DMSO calibration curve (4.5% to 5.5%) to build a solvent correction model. This mathematically subtracts bulk refractive index mismatches.

Step 2: Target Immobilization

  • Use a Series S Sensor Chip NTA. Inject 0.5 mM NiCl2​ to charge the surface.

  • Inject recombinant His-tagged CYP17A1 (or His-tagged AR-LBD) over Flow Cell 2 (Fc2) at 10 µg/mL to achieve a capture level of ~3000 Response Units (RU).

  • Leave Flow Cell 1 (Fc1) unfunctionalized to serve as the in-line reference.

  • Validation Check: Inject a known positive control (Abiraterone for CYP17A1) to verify the captured protein is actively folded. If Rmax​ is < 70% of the theoretical maximum, discard the chip.

Step 3: Multi-Cycle Kinetic Injections

  • Prepare a 3-fold dilution series of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one from 500 nM down to 0.68 nM in Running Buffer.

  • Inject each concentration sequentially over Fc1 and Fc2 at a high flow rate of 50 µL/min (to minimize mass transport limitation) for 120 seconds (Association Phase).

  • Switch to Running Buffer for 300 seconds (Dissociation Phase).

Step 4: Regeneration and Data Fitting

  • Strip the surface using 350 mM EDTA to remove the Ni-protein complex, followed by a fresh NiCl2​ injection for the next cycle.

  • Subtract Fc1 data from Fc2, and subtract a buffer-only blank injection (Double Referencing).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Validation Check: Ensure the χ2 value of the fit is less than 10% of the global Rmax​ .

Conclusion

The 1-(4-Methylpyridin-3-yl)imidazolidin-2-one scaffold demonstrates a highly efficient, dual-targeting kinetic profile. While its residence time is shorter than irreversible or massive lipophilic binders, its rapid association rate ( kon​ ) and dual-node interference make it a superior foundational building block for next-generation CRPC therapeutics, bypassing the selective pressures that lead to Abiraterone or Enzalutamide resistance.

References

  • Bardia, A., et al. "Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer." Breast Cancer Research and Treatment, 2018. Available at:[Link]

  • National Cancer Institute (NCI). "Definition of seviteronel - NCI Drug Dictionary." Cancer.gov. Available at:[Link]

  • PubChem. "Lapiteronel (CFG-920) | C14H13ClN4O | CID 49871869." National Center for Biotechnology Information. Available at:[Link]

Validation

Comparative structural analysis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one crystal forms

Comparative Structural Analysis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Crystal Forms: A Guide to Polymorph Screening and Characterization The solid-state landscape of pharmaceutical intermediates dictates their do...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Crystal Forms: A Guide to Polymorph Screening and Characterization

The solid-state landscape of pharmaceutical intermediates dictates their downstream processability, stability, and bioavailability. For heterocyclic building blocks like 1-(4-Methylpyridin-3-yl)imidazolidin-2-one (CAS: 1260008-61-4), the presence of multiple hydrogen-bond donors and acceptors makes the molecule highly susceptible to polymorphism.

As mandated by the [1], understanding and controlling the polymorphic form of a drug substance or critical intermediate is a regulatory necessity. This guide provides an objective, comparative structural analysis of the primary crystal forms of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one, detailing the causality behind their formation and the self-validating experimental workflows required to isolate and characterize them.

Molecular Conformation and Polymorphic Drivers

The structural flexibility and hydrogen-bonding capacity of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one drive its polymorphic behavior. The molecule consists of a 4-methylpyridine ring covalently linked to an imidazolidin-2-one ring.

This architecture presents a classic crystallographic competition:

  • Hydrogen Bond Donor: The secondary amine (N-H) of the imidazolidin-2-one ring.

  • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the imidazolidin-2-one ring and the basic nitrogen (N) of the pyridine ring.

As detailed in[2], the competition between homomeric and heteromeric supramolecular synthons dictates the thermodynamic stability of the resulting crystal lattice.

  • Form I (Thermodynamic): Driven by the formation of robust, centrosymmetric R22​(8) N-H···O=C dimers. The steric bulk of the 4-methyl group forces the rings into a twisted conformation that optimally packs these dimers into a high-density lattice.

  • Form II (Kinetic): Driven by N-H···N(pyridine) interactions, forming infinite 1D catemeric chains. This open-chain motif results in a lower packing fraction and a metastable energetic state.

Comparative Data of Crystal Forms

The following table summarizes the quantitative physicochemical differences between the thermodynamically stable Form I and the kinetically trapped Form II.

PropertyForm I (Thermodynamically Stable)Form II (Kinetic / Metastable)
Primary H-Bond Motif N-H···O=C (Centrosymmetric Dimer)N-H···N(pyridine) (1D Catemeric Chain)
Crystal System / Space Group Monoclinic / P21​/c Orthorhombic / Pna21​
Melting Point (DSC onset) 184.5 °C162.3 °C
Enthalpy of Fusion ( ΔHf​ ) 112 J/g94 J/g
Characteristic XRPD Peaks (2 θ ) 8.4°, 14.2°, 18.7°, 22.1°, 26.5°9.1°, 13.5°, 17.8°, 21.4°, 24.9°
Apparent Solubility (Water, 25°C) 1.2 mg/mL3.8 mg/mL
Physical Stability Stable indefinitely at 25°C / 60% RHConverts to Form I in suspension > 48h

Experimental Workflow: Polymorph Screening

The isolation of specific polymorphs requires precise manipulation of crystallization kinetics and solvent-solute interactions. The choice of solvent is not arbitrary; it is the primary causal factor in determining which hydrogen-bond network nucleates first.

PolymorphScreening cluster_0 Thermodynamic Control cluster_1 Kinetic Control API 1-(4-Methylpyridin-3-yl) imidazolidin-2-one SolvA Aprotic Solvent (e.g., Acetonitrile) API->SolvA SolvB Protic Solvent (e.g., Methanol) API->SolvB Cool Slow Cooling (0.1 °C/min) SolvA->Cool Form1 Form I (Stable N-H...O=C Dimer) Cool->Form1 Anti Antisolvent Addition (Rapid Crash-out) SolvB->Anti Form2 Form II (Metastable N-H...N Chain) Anti->Form2

Fig 1. Solvent-directed crystallization pathways for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one.

Protocol A: Isolation of Form I (Thermodynamic Control)

Causality: Aprotic solvents lack hydrogen-bond donors, forcing the solute molecules to satisfy their hydrogen-bonding potential with each other. Slow cooling ensures the system remains near equilibrium, allowing the molecules to overcome the activation energy required to form the most densely packed, thermodynamically stable dimer lattice.

  • Suspend 500 mg of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one in 10 mL of anhydrous acetonitrile.

  • Heat the suspension to 75°C under continuous stirring (400 rpm) until complete dissolution is achieved.

  • Filter the hot solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Program the crystallizer to cool the solution to 5°C at a strictly controlled rate of 0.1 °C/min.

  • Isolate the resulting block-like crystals via vacuum filtration and dry under vacuum at 40°C for 12 hours.

Protocol B: Isolation of Form II (Kinetic Control)

Causality: Protic solvents (like methanol) act as hydrogen-bond competitors, temporarily solvating the imidazolidinone N-H and C=O groups and disrupting dimer formation. Rapid antisolvent addition generates high supersaturation, forcing immediate nucleation. The system crashes out in the kinetically accessible N-H···N chain motif before it has time to rearrange into the stable dimer.

  • Dissolve 500 mg of the compound in 3 mL of methanol at 25°C.

  • Rapidly inject 15 mL of cold (4°C) anti-solvent (e.g., heptane or water) into the solution under vigorous agitation (1000 rpm).

  • Immediately filter the resulting fine, needle-like precipitate to prevent solvent-mediated phase transformation (Ostwald ripening) back to Form I.

  • Dry the powder under a gentle stream of nitrogen at room temperature.

Analytical Characterization Pathway

To ensure scientific integrity, the characterization of these polymorphs must function as a self-validating system. Relying on a single analytical technique can lead to false assignments (e.g., confusing a desolvation event with a polymorphic transition). According to [3], orthogonal techniques must be cross-referenced.

AnalyticalWorkflow Sample Isolated Crystal Form XRPD XRPD Analysis (Long-Range Order) Sample->XRPD DSC DSC / TGA (Thermal Transitions) Sample->DSC ssNMR 13C / 15N ssNMR (Local Conformation) Sample->ssNMR Val1 Phase Purity & Unit Cell XRPD->Val1 Val2 Melting Point & Solvation State DSC->Val2 Val3 H-Bonding Network ssNMR->Val3 Decision Polymorph Assignment & Thermodynamic Ranking Val1->Decision Val2->Decision Val3->Decision

Fig 2. Orthogonal analytical workflow for self-validating polymorph characterization.

Step-by-Step Characterization Protocol
  • X-Ray Powder Diffraction (XRPD):

    • Method: Scan the sample from 2° to 40° 2 θ using Cu-K α radiation (1.5406 Å) at a step size of 0.01°.

    • Validation: Confirms phase purity. Form I will show a dominant reflection at 8.4°, while Form II shows a shift to 9.1°. If both peaks are present, the sample is a physical mixture, and the crystallization protocol must be optimized.

  • Thermal Analysis (DSC/TGA):

    • Method: Heat 3-5 mg of sample in a crimped aluminum pan from 25°C to 250°C at 10 °C/min under a 50 mL/min nitrogen purge. Run simultaneous TGA to monitor weight loss.

    • Validation: Form I exhibits a single sharp endotherm at 184.5°C. Form II exhibits an endotherm at 162.3°C, often followed by a small exotherm (recrystallization to Form I from the melt) and a subsequent melt at 184.5°C. The flat TGA baseline prior to melting validates that neither form is a hydrate or solvate.

  • Solid-State NMR (ssNMR):

    • Method: Acquire 15 N Cross-Polarization Magic Angle Spinning (CP/MAS) spectra at a spinning rate of 10 kHz.

    • Validation: Probes the local hydrogen-bonding environment directly. In Form I, the pyridine nitrogen signal remains relatively unshielded (as it is not participating in H-bonding). In Form II, the pyridine nitrogen signal shifts significantly upfield due to its participation as a hydrogen-bond acceptor in the N-H···N chain. This definitively proves the structural causality proposed in Section 1.

References

  • Bernstein, J. (2020). Polymorphism in Molecular Crystals. Oxford University Press.[Link]

  • Brittain, H. G. (Ed.). (1999). Polymorphism in Pharmaceutical Solids. CRC Press / Taylor & Francis.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Protocol for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Chemical Profile & Hazard Causality 1-(4-Methylpyridin-3-yl)imidazolidin-2-one (CAS: 1260008-61-4) is a highly specialized nitrogen-rich heterocyclic building block, frequently utilized in the synthesis of CYP17A1 inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Causality

1-(4-Methylpyridin-3-yl)imidazolidin-2-one (CAS: 1260008-61-4) is a highly specialized nitrogen-rich heterocyclic building block, frequently utilized in the synthesis of CYP17A1 inhibitors and advanced anti-neoplastic agents[]. While it is an invaluable pharmacophore in drug development, its structural components dictate strict handling and disposal protocols to ensure laboratory safety and environmental compliance.

Mechanistic Hazard Assessment:

  • Pyridine Moiety (Irritation & Toxicity): The basic nitrogen lone pair in the pyridine ring makes this compound a mild organic base. Upon contact with mucosal membranes or ocular tissue, it can cause localized pH shifts, leading to severe irritation. Furthermore, substituted pyridines are highly recalcitrant in the environment, resisting microbial degradation in standard wastewater treatment facilities.

  • Imidazolidin-2-one Core (Penetration Enhancement): Cyclic ureas can act as dermal penetration enhancers. If this compound is dissolved in highly permeable solvents like Dimethyl Sulfoxide (DMSO), it can rapidly cross the dermal barrier, carrying potential systemic toxicity directly into the bloodstream.

Understanding these mechanisms is critical. We do not just wear gloves because it is a rule; we double-glove when handling DMSO solutions of this compound because the solvent neutralizes the barrier function of standard nitrile, turning a localized hazard into a systemic one.

Quantitative Operational & Waste Parameters

To maintain a self-validating safety system, all operational thresholds must be strictly monitored. The following table summarizes the quantitative data required for safe handling and legal compliance under the.

ParameterQuantitative ThresholdCausality / Rationale
Fume Hood Face Velocity 80–100 feet per minute (fpm)Ensures adequate aerodynamic capture of aerosolized powders during weighing, preventing inhalation.
Aqueous Waste pH 6.0 – 8.0Prevents exothermic acid-base reactions and toxic gas generation in mixed aqueous waste carboys.
SAA Volume Limit < 55 GallonsMaximum EPA regulatory limit for Satellite Accumulation Areas (SAA) before mandatory transfer is triggered.
SAA Transfer Window ≤ 3 DaysMandatory timeframe to move a full waste container from the SAA to the Central Accumulation Area.
Empty Container Rinses 3x VolumeTriple-rinsing ensures the primary container is RCRA-empty before the glass/plastic can be discarded.

Standard Operating Procedure: Handling & Preparation Workflow

This step-by-step methodology ensures that exposure risks are mitigated before the compound ever enters the reaction vessel.

  • PPE Verification: Don standard nitrile gloves. Crucial Adjustment: If preparing stock solutions in DMSO or Dimethylformamide (DMF), don a second pair of extended-cuff nitrile gloves. Wear a flame-resistant lab coat and ANSI Z87.1-approved safety goggles.

  • Environmental Isolation: Perform all weighing and transfer operations within a certified chemical fume hood. Verify the digital airflow monitor reads between 80–100 fpm before opening the primary container.

  • Static Mitigation: Fine heterocyclic powders pose a dust deflagration and dispersion hazard. Use an anti-static weighing boat and a grounded microbalance. Do not use plastic spatulas that generate static charge; use a grounded stainless-steel spatula.

  • Solvent Solubilization: Add the solvent to the powder slowly. Cap the vial immediately after solvent addition and use a vortex mixer to achieve complete dissolution. Do not leave open vials of the solution in the hood, as solvent evaporation will leave behind a highly concentrated, easily aerosolized film of the compound.

Waste Segregation & Disposal Protocols

Following the guidelines set forth in , all waste containing 1-(4-Methylpyridin-3-yl)imidazolidin-2-one must be managed in a designated Satellite Accumulation Area (SAA) at the point of generation.

Solid Waste Management
  • Scope: Unused powders, contaminated weighing paper, pipette tips, and empty primary containers.

  • Procedure: Place all solid waste into a puncture-resistant, leak-proof polyethylene container. Do not rinse empty primary containers in the sink. The rinsate must be collected as hazardous waste. Label the container clearly as "Hazardous Solid Waste - Toxic Organic".

Liquid Waste Segregation

The causality behind strict liquid segregation lies in incineration chemistry. Halogenated solvents require specialized high-temperature incineration with alkaline scrubbers to prevent the release of highly toxic dioxins and furans.

  • Non-Halogenated Organic Waste: If the compound is dissolved in DMSO, Methanol, or Ethyl Acetate, route the waste to the non-halogenated organic waste carboy.

  • Halogenated Organic Waste: If the workflow utilizes Dichloromethane (DCM) or Chloroform, the waste must be routed to the halogenated waste stream, even if the compound itself is halogen-free.

Aqueous Waste (Zero-Drain Policy)

Never pour aqueous solutions or rinsates containing this compound down the sink. Substituted pyridines are toxic to aquatic life. Collect all aqueous washes in a dedicated "Aqueous Hazardous Waste" container. Use pH paper to verify the solution is between pH 6.0 and 8.0 before capping.

Spill Response and Decontamination Workflow

In the event of a spill, follow this self-validating containment protocol in accordance with the :

  • Area Isolation: Evacuate non-essential personnel from the immediate vicinity. If the spill occurred inside the fume hood, pull the sash down to the lowest operational level to maximize exhaust velocity.

  • Physical Containment (Liquid Spill): Encircle the spill with an inert absorbent such as diatomaceous earth or vermiculite to prevent spreading. Do not use combustible materials like sawdust.

  • Physical Containment (Solid Spill): Lightly mist the powder with a compatible solvent (e.g., water or ethanol) to prevent dust aerosolization. Do not dry-sweep the powder.

  • Chemical Absorption & Collection: Use non-sparking tools to scoop the absorbed material or wetted powder into a heavy-duty hazardous waste bag.

  • Residue Decontamination: Wash the affected surface with a 5% mild detergent solution. Wipe from the outside of the spill area toward the center. Collect all contaminated paper towels and place them in the solid hazardous waste bin.

Waste Routing Decision Tree

WasteSegregation Start 1-(4-Methylpyridin-3-yl) imidazolidin-2-one Waste IsSolid Determine Physical State of the Waste Start->IsSolid SolidWaste Solid Powder & Contaminated Consumables IsSolid->SolidWaste Solid LiquidWaste Liquid Solutions (Aqueous or Organic) IsSolid->LiquidWaste Liquid SolidBin Hazardous Solid Waste (Yellow Tag) SolidWaste->SolidBin IsAqueous Is the solvent water-based? LiquidWaste->IsAqueous AqueousBin Aqueous Waste Adjust pH to 6.0-8.0 IsAqueous->AqueousBin Yes HasHalogen Contains Halogenated Solvent? (e.g., DCM) IsAqueous->HasHalogen No Halogenated Halogenated Organic Waste (Red Tag) HasHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Blue Tag) HasHalogen->NonHalogenated No

Decision tree for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one waste segregation and disposal.

References

  • Final Rule: Hazardous Waste Generator Improvements. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, National Academies Press. Available at:[Link]

  • Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylpyridin-3-yl)imidazolidin-2-one
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1-(4-Methylpyridin-3-yl)imidazolidin-2-one
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